molecular formula C27H33N7O5S B12415121 AM-8123

AM-8123

Cat. No.: B12415121
M. Wt: 567.7 g/mol
InChI Key: RKKBDGLXAWMONW-YADARESESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-8123 is a useful research compound. Its molecular formula is C27H33N7O5S and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H33N7O5S

Molecular Weight

567.7 g/mol

IUPAC Name

(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide

InChI

InChI=1S/C27H33N7O5S/c1-16(2)39-24(25-29-13-18(4)14-30-25)19(5)40(35,36)33-27-32-31-26(20-11-17(3)12-28-15-20)34(27)23-21(37-6)9-8-10-22(23)38-7/h8-16,19,24H,1-7H3,(H,32,33)/t19-,24+/m0/s1

InChI Key

RKKBDGLXAWMONW-YADARESESA-N

Isomeric SMILES

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@H](C4=NC=C(C=N4)C)OC(C)C

Canonical SMILES

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)OC(C)C

Origin of Product

United States

Foundational & Exploratory

AM-8123: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor with significant therapeutic potential in cardiovascular diseases.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the Apelinergic System and this compound

The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands (e.g., apelin, ELA/toddler), is a critical regulator of cardiovascular homeostasis.[4][5] It plays a pivotal role in modulating vascular tone, cardiac contractility, and fluid balance.[4] Dysregulation of this system is implicated in the pathophysiology of heart failure and hypertension.[4][5] this compound is an orally active, non-peptidic agonist of the APJ receptor developed to overcome the therapeutic limitations of native apelin, such as its short half-life.[2][6][7]

Molecular Mechanism of Action

This compound functions as a selective agonist at the apelin receptor.[1] Its mechanism is characterized by its ability to mimic the C-terminal portion of the endogenous ligand apelin-13, thereby activating the receptor.[3][8]

Receptor Binding and Activation

This compound binds to the human APJ receptor with low nanomolar affinity.[7] Molecular modeling suggests that this compound acts as a mimetic of the C-terminal end of apelin-13 through key interactions within the receptor's binding pocket:

  • Region 1: The methylpyrimidine ring of this compound inserts into a subpocket, mimicking the side chain of Met11 in apelin-13.[8]

  • Region 2: The sulfonamide and triazole groups interact with key residues, analogous to the carbonyl group of Met11 and the carboxyl group of Phe13 in apelin-13.[8]

  • Region 3: The dimethoxyphenyl group mimics the phenyl ring of Phe13 in apelin-13.[8]

This binding event triggers a conformational change in the APJ receptor, initiating downstream signaling.

Quantitative Pharmacology

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
AssayParameterValueSpecies
Forskolin-stimulated cAMP Production InhibitionpEC509.44Human
Gα Protein Activation (GTPγS Binding)pEC508.95Human
ERK Phosphorylationlog EC50-9.30 ± 0.09CHO cells overexpressing hAPJ
AKT Phosphorylationlog EC50-8.98 ± 0.07CHO cells overexpressing hAPJ

Data sourced from ProbeChem and JCI Insight.[8][9]

Table 2: Comparative In Vitro Potency of Apelin Receptor Agonists
CompoundAssayParameterValue
This compound ERK Phosphorylationlog EC50-9.30 ± 0.09
pyr-apelin-13ERK Phosphorylationlog EC50-8.06 ± 0.15
This compound AKT Phosphorylationlog EC50-8.98 ± 0.07
pyr-apelin-13AKT Phosphorylationlog EC50-7.67 ± 0.05
AMG 986 (Azelaprag) Forskolin-stimulated cAMP Production InhibitionpEC509.64
AMG 986 (Azelaprag) Gα Protein Activation (GTPγS Binding)pEC509.54

Data sourced from JCI Insight and ProbeChem.[8][9]

Downstream Signaling Pathways

This compound is a balanced agonist, activating both G-protein dependent and β-arrestin mediated signaling pathways.[8]

G-Protein Signaling

Upon activation by this compound, the APJ receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7][9] This G-protein activation is a key component of its mechanism.[6][7][9]

β-Arrestin Recruitment and Receptor Internalization

This compound induces the recruitment of β-arrestin to the APJ receptor.[8] Treatment of APJ-expressing cells with 100 nM this compound leads to a rapid translocation of β-arrestin from the cytoplasm to the plasma membrane.[7][8] Subsequently, the APJ/β-arrestin complexes internalize into the cytosol, forming intracellular vesicles within 30 minutes.[8]

Kinase-Related Signaling Pathways

Activation of the APJ receptor by this compound also stimulates kinase-related signaling pathways, notably the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways.[4][8] Chronic administration of this compound in vivo has been shown to increase ERK phosphorylation and show a trend towards increased AKT phosphorylation in left ventricular cardiac tissue.[2][4][8][10] Both this compound and the endogenous ligand pyr-apelin-13 have been shown to induce ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).[4][8]

AM8123_Signaling_Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ Binds and Activates G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PI3K PI3K APJ->PI3K Activates ERK ERK APJ->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization PKA PKA cAMP->PKA Inhibits AKT AKT PI3K->AKT Activates

Figure 1: this compound Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production.

Methodology:

  • Cells expressing the human apelin receptor are seeded in appropriate assay plates and cultured.

  • The cells are then treated with varying concentrations of this compound.

  • Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • The concentration-response curve is plotted, and the pEC50 value is calculated.

GTPγS Binding Assay

Objective: To measure the activation of Gα proteins by the APJ receptor upon stimulation with this compound.

Methodology:

  • Cell membranes expressing the human APJ receptor are prepared.

  • The membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Upon receptor activation, the associated Gα subunit exchanges GDP for [35S]GTPγS.

  • The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration-response curve is generated, and the pEC50 value is determined.

β-Arrestin Recruitment Assay

Objective: To visualize and quantify the recruitment of β-arrestin to the APJ receptor following agonist stimulation.

Methodology:

  • U2OS cells stably expressing C-terminal GFP-tagged β-arrestin are transiently transfected with a hemagglutinin (HA)-tagged APJ receptor using a BacMam system.[8]

  • The cells are treated with this compound (e.g., 100 nM).[8]

  • The translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane is monitored over time using confocal microscopy.

  • The APJ receptor can be visualized by staining with an Alexa Fluor 594-conjugated anti-HA antibody.[8]

  • Dose-dependent recruitment can be quantified using assays like PathHunter® β-arrestin recruitment assay.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cAMP cAMP Inhibition Assay GTP GTPγS Binding Assay beta_arrestin β-Arrestin Recruitment kinase Kinase Phosphorylation (ERK, AKT) MI_model Myocardial Infarction Rat Model dosing Chronic Oral Dosing of this compound MI_model->dosing hemodynamics Hemodynamic Assessment dosing->hemodynamics histology Histological Analysis (e.g., Collagen Content) dosing->histology start Characterization of This compound start->cAMP start->GTP start->beta_arrestin start->kinase start->MI_model

Figure 2: Experimental Workflow for this compound Characterization

In Vivo Pharmacology and Therapeutic Implications

In preclinical models of heart failure, this compound has demonstrated beneficial cardiovascular effects. Chronic oral administration of this compound in a rat model of myocardial infarction resulted in a sustained improvement in systolic function.[7][11] Furthermore, it has been shown to reduce myocardial collagen content, suggesting anti-fibrotic effects.[5][11][12] These findings highlight the potential of this compound as a therapeutic agent for heart failure.[1][12]

Conclusion

This compound is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor. Its mechanism of action involves mimicking the endogenous ligand apelin-13 to activate the APJ receptor, leading to the inhibition of cAMP production, recruitment of β-arrestin, and activation of pro-survival kinase signaling pathways such as ERK and AKT. The comprehensive data presented in this guide underscore the well-characterized mechanism of this compound and support its further investigation as a potential therapeutic for cardiovascular diseases, particularly heart failure.

References

AM-8123: A Technical Guide to a Novel Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-8123, a potent and orally active small-molecule agonist of the apelin receptor (APJ). The apelin system is a critical regulator of cardiovascular homeostasis, and its modulation presents a promising therapeutic avenue for conditions such as heart failure. This document details the function, signaling pathways, and experimental characterization of this compound, offering valuable insights for researchers in cardiovascular pharmacology and drug discovery.

Core Functional Characteristics

This compound acts as a functional agonist at the human apelin receptor, mimicking the effects of the endogenous ligand, apelin-13. Its mechanism of action involves the activation of canonical G protein-coupled receptor (GPCR) signaling cascades, leading to downstream cellular responses.

Quantitative In Vitro Activity

The potency and efficacy of this compound have been characterized through various in vitro functional assays. The following table summarizes the key quantitative data, providing a comparative perspective with the endogenous ligand, pyr-apelin-13.

AssayParameterThis compoundpyr-apelin-13Reference
cAMP Inhibition log EC50 (M)-9.44 ± 0.04-9.93 ± 0.03[1]
GTPγS Binding log EC50 (M)-8.95 ± 0.05-8.10 ± 0.05[1]
β-Arrestin Recruitment log EC50 (M)-9.45 ± 0.08-8.96 ± 0.03[1]
ERK Phosphorylation log EC50 (M)-9.30 ± 0.09-8.06 ± 0.15[2]
AKT Phosphorylation log EC50 (M)-8.98 ± 0.07-7.67 ± 0.05[2]

Signaling Pathways Activated by this compound

Activation of the apelin receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects observed with this compound administration.

G Protein-Dependent Signaling

Upon binding of this compound, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This is a hallmark of apelin receptor activation. Concurrently, G protein activation is confirmed by the promotion of GTPγS binding.[3]

β-Arrestin Recruitment and Receptor Internalization

This compound induces the recruitment of β-arrestin to the apelin receptor.[2] This interaction is a key step in GPCR desensitization and internalization, and can also initiate G protein-independent signaling. Treatment of cells expressing the apelin receptor with this compound leads to the rapid translocation of β-arrestin from the cytoplasm to the plasma membrane and subsequent internalization of the receptor-β-arrestin complex.[2]

Downstream Kinase Activation

The signaling cascade initiated by this compound extends to the activation of downstream protein kinases, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).[4] Phosphorylation of these kinases is a critical step in mediating the cellular effects of apelin receptor activation, such as cell survival and proliferation.

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound APJ Apelin Receptor (APJ) This compound->APJ Binds Gai Gαi APJ->Gai Activates Gbg Gβγ APJ->Gbg beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gbg->PI3K MEK MEK Gbg->MEK cAMP ↓ cAMP AC->cAMP AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT ERK ERK MEK->ERK Activates pERK p-ERK ERK->pERK internalization Receptor Internalization beta_arrestin->internalization

This compound signaling pathway at the apelin receptor.

Experimental Protocols

This section outlines the general methodologies employed to characterize the function of this compound.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP.

Workflow:

cAMP_Assay_Workflow start Seed cells expressing apelin receptor stimulate Stimulate with Forskolin and this compound start->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells incubate->lyse detect Detect cAMP levels (e.g., HTRF) lyse->detect analyze Analyze data and determine EC50 detect->analyze

Workflow for the cAMP inhibition assay.

Protocol:

  • Cell Seeding: Plate cells stably expressing the human apelin receptor in a suitable multi-well plate and culture overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of this compound.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the apelin receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP to allow for nucleotide exchange upon receptor activation.

  • Reaction Mixture: In a multi-well plate, combine the cell membranes, various concentrations of this compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C to allow for receptor activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, often using a technology like the PathHunter® assay.

Protocol:

  • Cell Seeding: Use a cell line co-expressing the apelin receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes).

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period, measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate a concentration-response curve and determine the EC50.

ERK and AKT Phosphorylation Assay (Western Blotting)

This method detects the phosphorylation status of ERK and AKT as a measure of downstream signaling activation.

Protocol:

  • Cell Culture and Starvation: Culture cells expressing the apelin receptor and then serum-starve them to reduce basal kinase activity.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound for a specific duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative increase in phosphorylation.

In Vivo Cardiovascular Function

Intravenous administration of this compound in animal models of myocardial infarction has been shown to improve cardiovascular function.[4] Specifically, this compound infusion leads to an increase in ejection fraction (EF), stroke volume (SV), and the maximal rate of pressure development (dP/dt max) with minimal changes in heart rate.[4] Furthermore, chronic oral administration of this compound has demonstrated sustained improvements in systolic function.[4]

Conclusion

This compound is a potent and orally bioavailable apelin receptor agonist with a well-characterized in vitro and in vivo pharmacological profile. It activates canonical Gαi- and β-arrestin-mediated signaling pathways, leading to the modulation of downstream kinases and improvements in cardiovascular function in preclinical models. This technical guide provides a foundational understanding of this compound's function and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community engaged in cardiovascular drug discovery and development.

References

AM-8123: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Orally Bioavailable Apelin Receptor Agonist

Introduction

AM-8123 is a selective, orally active, small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor.[1] It is under investigation as a potential therapeutic agent for cardiovascular diseases, particularly heart failure.[1][2] The apelin/APJ system is known to counteract the effects of angiotensin II, reduce ischemic injury, and play a role in cardiovascular homeostasis.[3] While the endogenous ligand, apelin, has shown promise in improving cardiac function, its short half-life limits its therapeutic utility.[4] this compound was developed to overcome this limitation, offering a more favorable pharmacokinetic profile.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action

This compound acts as a potent agonist at the apelin receptor (APJ).[6] Upon binding, it triggers a cascade of intracellular signaling events that are characteristic of APJ activation. The primary mechanism involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Concurrently, this compound promotes the binding of GTPγS to Gα proteins, indicating G-protein activation.[6]

Furthermore, this compound induces the recruitment of β-arrestin to the APJ receptor.[6] This interaction leads to receptor internalization and is also implicated in initiating G-protein-independent signaling pathways.[6] Downstream of these initial events, this compound has been shown to stimulate the phosphorylation of key signaling molecules, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and proliferation.[3][6]

Quantitative In Vitro Data

The following tables summarize the in vitro potency and efficacy of this compound in various functional assays compared to the endogenous ligand, pyr-apelin-13.

Table 1: In Vitro Potency of this compound in Cellular Assays

AssayParameterThis compoundpyr-apelin-13
cAMP InhibitionpEC509.44[7]
Gα Protein Activation (GTPγS Binding)pEC508.95[7]
β-Arrestin Recruitmentlog EC50-9.45 ± 0.08[5]-8.96 ± 0.03[5]
ERK Phosphorylationlog EC50-9.30 ± 0.09[5]-8.06 ± 0.15[5]
AKT Phosphorylationlog EC50-8.98 ± 0.07[5]-7.67 ± 0.05[5]

Quantitative In Vivo and Pharmacokinetic Data

This compound has demonstrated improved cardiovascular function in animal models and exhibits a favorable pharmacokinetic profile compared to endogenous apelin peptides.

Table 2: In Vivo Efficacy of this compound in a Rat Myocardial Infarction Model

ParameterTreatmentResult
Systolic FunctionThis compound (100 mg/kg, p.o.)Sustained improvement[6]
End-Diastolic Volume (EDV)This compound (100 mg/kg, p.o.)Decreased[6]
End-Systolic Volume (ESV)This compound (100 mg/kg, p.o.)Decreased[6]
Cardiovascular FunctionThis compound (0.035, 0.09, 0.9, and 9 mg/kg, i.v.)Improved[6]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteBioavailabilityTerminal Half-lifeClearance
Rati.v.-3.2 hours[5]Moderate[5]
Ratp.o.Appreciably greater than pyr-apelin-13[6]--
Dogi.v.-2.39 hours[5]Low[5]
Dogp.o.Appreciably greater than pyr-apelin-13[6]--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Inhibition Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the apelin receptor.

  • Cell Culture: Culture human APJ-overexpressing cells in appropriate media and conditions.

  • Cell Plating: Seed cells into 384-well plates at a density of 2,500 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of compound dilutions to the wells.

    • Add 5 µL of forskolin solution (final concentration of 3 µM).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to determine pEC50 values.

GTPγS Binding Assay

This protocol outlines a scintillation proximity assay (SPA) to measure the binding of [35S]GTPγS to cell membranes expressing the apelin receptor.

  • Membrane Preparation: Prepare cell membranes from human APJ-overexpressing cells.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a solution of [35S]GTPγS (final concentration ~0.5 nM).

    • Prepare a solution of GDP (final concentration 10 µM).

    • Prepare a slurry of Wheat Germ Agglutinin (WGA) SPA beads.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (10 µ g/well ), GDP, [35S]GTPγS, and compound dilutions.

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Add WGA SPA beads (1 mg/well).

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Centrifuge the plates and count using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate pEC50 values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes the use of the PathHunter® β-Arrestin assay to measure the recruitment of β-arrestin to the apelin receptor.

  • Cell Plating: Plate PathHunter® APJ-expressing cells in a 384-well white, clear-bottom plate at 5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add 5 µL of compound dilutions to the cells.

    • Incubate for 90 minutes at 37°C.

    • Equilibrate the plate to room temperature.

    • Add 12 µL of PathHunter® Detection Reagent.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data and calculate log EC50 values.

ERK and AKT Phosphorylation (Western Blot)

This protocol details the detection of ERK and AKT phosphorylation in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture CHO cells overexpressing human APJ.

    • Starve cells in serum-free media for 4 hours.

    • Treat cells with various concentrations of this compound for 5 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Rat Myocardial Infarction Model (LAD Ligation)

This protocol describes the induction of myocardial infarction in rats via permanent ligation of the left anterior descending (LAD) coronary artery.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and intubate for mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Identify the LAD coronary artery.

    • Ligate the LAD artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Post-operative Care: Close the chest incision in layers and provide post-operative analgesia and monitoring.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired doses and time points.

  • Functional Assessment: Evaluate cardiac function using echocardiography or invasive hemodynamic measurements at specified time points post-MI.

Visualizations

Signaling Pathway of this compound

AM8123_Signaling_Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ Binds G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits ERK ERK Phosphorylation APJ->ERK AKT AKT Phosphorylation APJ->AKT AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: this compound signaling cascade via the APJ receptor.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start: Compound this compound cAMP_assay cAMP Inhibition Assay start->cAMP_assay GTP_assay GTPγS Binding Assay start->GTP_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay data_analysis Data Analysis (EC50/pEC50 Determination) cAMP_assay->data_analysis GTP_assay->data_analysis downstream_signaling Downstream Signaling (pERK, pAKT) arrestin_assay->downstream_signaling arrestin_assay->data_analysis downstream_signaling->data_analysis end End: In Vitro Profile data_analysis->end

Caption: Workflow for the in vitro characterization of this compound.

References

AM-8123: A Novel Apelin Receptor Agonist for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is an orally active, small-molecule agonist of the apelin receptor (APJ), a key regulator of the cardiovascular system.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects in preclinical cardiovascular models, and detailed experimental protocols for its investigation. The information presented is intended to support further research and development of this compound as a potential therapeutic for cardiovascular diseases, particularly heart failure.[2]

Core Mechanism of Action

This compound functions as a potent agonist at the apelin receptor (APJ), a G-protein coupled receptor. Its binding to APJ initiates a cascade of intracellular signaling events that are central to its cardiovascular effects.

Signaling Pathways

Activation of the APJ receptor by this compound leads to the engagement of multiple downstream signaling pathways, primarily through Gα protein activation. This results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, this compound promotes the phosphorylation of key downstream kinases, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), which are critically involved in cell survival, growth, and function.[1][3] The activation of these pathways is believed to mediate the beneficial effects of this compound on cardiac function. Additionally, this compound has been shown to induce β-arrestin translocation from the cytoplasm to the plasma membrane in cells expressing the APJ receptor.[1]

cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein Gα Protein APJ->G_protein Activates ERK_AKT ERK & AKT Phosphorylation APJ->ERK_AKT Promotes beta_arrestin β-arrestin Translocation APJ->beta_arrestin Induces cAMP ↓ cAMP Production G_protein->cAMP Inhibits

This compound Signaling Pathway.

Cardiovascular Effects and Preclinical Data

In vivo studies in rodent models have demonstrated the potential of this compound to improve cardiovascular function, particularly in the context of heart failure.

In Vivo Efficacy

Intravenous administration of this compound in a rat model of myocardial infarction resulted in a significant improvement in several markers of cardiac function.[1] Notably, there was an increase in ejection fraction (EF), stroke volume (SV), and the maximum rate of pressure development in the left ventricle (dP/dt max), all indicative of enhanced cardiac contractility.[1] These beneficial effects were observed at submicromolar unbound plasma concentrations with minimal impact on heart rate.[1] Furthermore, chronic oral administration of this compound in a rat model of heart failure led to sustained improvements in systolic function and a reduction in both end-diastolic volume (EDV) and end-systolic volume (ESV).[1]

ParameterEffectModelAdministrationReference
Ejection Fraction (EF)IncreasedRat Myocardial InfarctionIntravenous[1]
Stroke Volume (SV)IncreasedRat Myocardial InfarctionIntravenous[1]
dP/dt maxIncreasedRat Myocardial InfarctionIntravenous[1]
Heart Rate (HR)Minimal ChangeRat Myocardial InfarctionIntravenous[1]
Systolic FunctionSustained ImprovementRat Heart FailureOral[1]
End-Diastolic Volume (EDV)DecreasedRat Heart FailureOral[1]
End-Systolic Volume (ESV)DecreasedRat Heart FailureOral[1]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Production Assay

This assay quantifies the inhibition of forskolin-stimulated cAMP production by this compound.

start Seed APJ-expressing cells step1 Incubate with this compound start->step1 step2 Stimulate with Forskolin step1->step2 step3 Lyse cells step2->step3 step4 Measure cAMP levels (e.g., HTRF) step3->step4 end Analyze data step4->end start Treat cells/tissue with this compound step1 Lyse cells/tissue start->step1 step2 Protein quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Western Blot Transfer step3->step4 step5 Incubate with primary antibodies (p-ERK, t-ERK, p-AKT, t-AKT) step4->step5 step6 Incubate with secondary antibody step5->step6 step7 Detect and quantify signal step6->step7 end Analyze phosphorylation levels step7->end

References

AM-8123 G Protein-Coupled Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular function and other physiological processes.[1][2][3] This technical guide provides an in-depth overview of the signaling mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways and associated experimental workflows. This compound mimics the C-terminal portion of the endogenous ligand apelin-13 and demonstrates favorable drug-like properties, making it a valuable tool for research and a potential therapeutic candidate for conditions such as heart failure.[4][5]

Introduction to this compound and the Apelin Receptor

The apelin receptor, APJ, is a class A GPCR that, upon activation, modulates a variety of physiological responses, including cardiac contractility, vascular tone, and fluid homeostasis.[6] this compound has emerged as a selective agonist for this receptor, offering a longer half-life and improved pharmacokinetic profile compared to the endogenous apelin peptides.[4] Its mechanism of action involves the activation of G protein-dependent and independent signaling pathways, leading to downstream cellular effects.

Quantitative Analysis of this compound Activity

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy across different signaling endpoints.

Table 1: Receptor Binding and G Protein Activation

ParameterValueAssay System
Binding Affinity (Ki) Low NanomolarRadioligand binding assay with ³H-AM-8123 in cells expressing hAPJ
GTPγS Binding (logEC50) -8.95 ± 0.05GTPγS binding assay in hAPJ-overexpressing cells
GTPγS Binding (pEC50) 8.95GTPγS binding assay

Note: While a specific Ki value has not been definitively reported, studies confirm a low nanomolar affinity for the human APJ receptor.[6][7]

Table 2: Second Messenger and Downstream Signaling

ParameterValueAssay System
cAMP Inhibition (logEC50) -9.44 ± 0.04Forskolin-stimulated cAMP assay in hAPJ-overexpressing cells
cAMP Inhibition (pEC50) 9.44Forskolin-stimulated cAMP assay
β-Arrestin Recruitment (logEC50) -9.45 ± 0.08PathHunter β-arrestin assay in hAPJ-overexpressing cells
Receptor Internalization (logEC50) -9.4 ± 0.03PathHunter internalization assay in U2OS cells overexpressing hAPJ
ERK Phosphorylation (logEC50) -9.30 ± 0.09HTRF assay in CHO cells overexpressing hAPJ
AKT Phosphorylation (logEC50) -8.98 ± 0.07HTRF assay in CHO cells overexpressing hAPJ

Signaling Pathways of this compound

Upon binding to the apelin receptor, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Concurrently, G protein activation can be measured by the binding of a non-hydrolyzable GTP analog, GTPγS.

Furthermore, this compound stimulates G protein-independent pathways, including the recruitment of β-arrestin. This leads to receptor internalization and the activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are crucial for cellular processes like proliferation and survival.[7]

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling AM8123 This compound APJ Apelin Receptor (APJ) AM8123->APJ binds G_protein Gαi/o APJ->G_protein activates beta_arrestin β-Arrestin APJ->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK Phosphorylation beta_arrestin->ERK AKT AKT Phosphorylation beta_arrestin->AKT

This compound signaling pathways at the apelin receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling profile of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the apelin receptor.

Radioligand_Binding_Workflow prep Prepare Membranes (from hAPJ-expressing cells) incubation Incubate Membranes with Radioligand (e.g., ³H-AM-8123) and varying concentrations of unlabeled this compound prep->incubation filtration Separate Bound and Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Determine IC50 and calculate Ki) counting->analysis

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the human apelin receptor (hAPJ) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-AM-8123) and a range of concentrations of unlabeled this compound.

  • Incubation: Allow the binding to reach equilibrium by incubating the plate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Methodology:

  • Cell Culture: Plate cells overexpressing hAPJ in a suitable multi-well plate and grow to the desired confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE Ultra cAMP kit, which is based on time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound to determine the EC50 value for cAMP inhibition.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane Preparation: Prepare cell membranes from hAPJ-expressing cells as described for the radioligand binding assay.

  • Assay Reaction: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer containing GDP.

  • Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the G proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with cold buffer.

  • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values for G protein activation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key event in receptor desensitization and G protein-independent signaling.

Methodology:

  • Cell Lines: Utilize a specialized cell line, such as the PathHunter β-arrestin cell line, which co-expresses the apelin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating and Treatment: Plate the cells and treat them with a range of this compound concentrations.

  • Recruitment and Complementation: Agonist binding induces the recruitment of β-arrestin-EA to the receptor-PK, leading to the complementation of the two β-galactosidase enzyme fragments.

  • Signal Detection: The resulting functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is then measured using a luminometer.

  • Data Analysis: Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of downstream signaling activation.

Western_Blot_Workflow treatment Cell Treatment with this compound lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-p-ERK) blocking->primary_ab secondary_ab Incubation with Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping and Re-probing (for total ERK) detection->stripping

Workflow for ERK phosphorylation Western blot.

Methodology:

  • Cell Treatment and Lysis: Treat cells expressing hAPJ with this compound for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin receptor. Its well-characterized signaling profile, encompassing both G protein-dependent and -independent pathways, provides a solid foundation for further research and drug development efforts. The experimental protocols detailed in this guide offer a robust framework for assessing the activity of this compound and other apelin receptor modulators.

References

AM-8123: A Technical Guide to its Mechanism of Action via the cAMP Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular regulation.[1][2] Its ability to modulate the apelin system presents a promising therapeutic avenue for conditions such as heart failure.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its engagement with the APJ receptor and the subsequent inhibition of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling cascades.

Mechanism of Action: APJ Receptor Activation and cAMP Inhibition

This compound functions as an agonist at the APJ receptor, mimicking the effects of the endogenous peptide ligand, apelin.[4] The APJ receptor is primarily coupled to the inhibitory G protein, Gαi.[5] Upon binding of this compound, the APJ receptor undergoes a conformational change, leading to the activation of the Gαi subunit. This activation entails the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi subunit, causing its dissociation from the βγ subunits.

The activated Gαi subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[5][6] This inhibition leads to a decrease in intracellular cAMP levels. Consequently, downstream signaling pathways regulated by cAMP, such as those mediated by Protein Kinase A (PKA), are attenuated.

Beyond the canonical Gαi-mediated cAMP inhibition, activation of the APJ receptor by this compound also triggers other signaling events, including the recruitment of β-arrestin and the phosphorylation of downstream kinases such as ERK and AKT.[4][7] These pathways are involved in receptor desensitization, internalization, and can mediate distinct cellular responses.[4]

Quantitative Pharmacology

The potency and efficacy of this compound have been characterized through various in vitro functional assays. The following tables summarize the key quantitative data, comparing this compound to the endogenous ligand, pyr-apelin-13, and another small-molecule agonist, AMG 986.

Table 1: In Vitro Potency (EC50) of this compound and Comparators in Functional Assays [4][8]

CompoundcAMP Inhibition (log EC50)GTPγS Binding (log EC50)β-Arrestin Recruitment (log EC50)Receptor Internalization (log EC50)
This compound -9.44 ± 0.04-8.95 ± 0.05-9.45 ± 0.08-9.4 ± 0.03
AMG 986 -9.64 ± 0.03-9.54 ± 0.03-9.61 ± 0.13-9.59 ± 0.03
pyr-apelin-13 -9.93 ± 0.03-8.10 ± 0.05-8.96 ± 0.03-7.80 ± 0.04

Table 2: In Vitro Potency (pEC50) of this compound [9][10]

CompoundcAMP Inhibition (pEC50)Gα Protein Activation (pEC50)
This compound 9.448.95

Table 3: ERK and AKT Phosphorylation Potency (log EC50) of this compound and pyr-apelin-13 [4]

CompoundERK Phosphorylation (log EC50)AKT Phosphorylation (log EC50)
This compound -9.30 ± 0.09-8.98 ± 0.07
pyr-apelin-13 -8.06 ± 0.15-7.67 ± 0.05

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

AM-8123_cAMP_Inhibition_Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ Binds G_protein Gαiβγ APJ->G_protein Activates G_alpha_i_GTP Gαi-GTP G_protein->G_alpha_i_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP to G_alpha_i_GTP->AdenylylCyclase Inhibits ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates

Caption: this compound mediated inhibition of the cAMP signaling pathway.

Experimental_Workflow_cAMP_Assay start Start cell_culture Culture APJ-expressing cells start->cell_culture cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep forskolin_prep Prepare Forskolin solution incubation_compound Add this compound to cells and incubate compound_prep->incubation_compound incubation_forskolin Add Forskolin to stimulate cAMP production forskolin_prep->incubation_forskolin incubation_compound->incubation_forskolin lysis Lyse cells to release intracellular cAMP incubation_forskolin->lysis detection Measure cAMP levels (e.g., HTRF, AlphaScreen) lysis->detection analysis Analyze data and determine EC50 detection->analysis end End analysis->end

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.

  • Cell Culture:

    • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human APJ receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are harvested and seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells/well and incubated overnight.

    • The culture medium is removed, and cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Cells are pre-incubated with a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes at room temperature to prevent cAMP degradation.

    • Serial dilutions of this compound are prepared in assay buffer and added to the wells.

    • The plate is incubated for 15-30 minutes at room temperature.

    • Forskolin is added to all wells (except for basal controls) to a final concentration of 1-10 µM to stimulate adenylyl cyclase.

    • The plate is incubated for an additional 15-30 minutes at room temperature.

    • Cell lysis and cAMP detection are performed according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).

  • Data Analysis:

    • The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve.

    • The percent inhibition is calculated relative to the forskolin-only control.

    • The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

  • Membrane Preparation:

    • APJ-expressing cells are grown to confluency, harvested, and homogenized in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, cell membranes (5-20 µg of protein) are incubated with varying concentrations of this compound.

    • GDP is added to a final concentration of 10-30 µM to facilitate the exchange reaction.

    • The reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.

    • The plate is incubated for 30-60 minutes at 30°C with gentle agitation.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold wash buffer to remove unbound [35S]GTPγS.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The EC50 value is determined by non-linear regression analysis of the concentration-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling. The PathHunter® β-arrestin assay is a commonly used platform.[2][4]

  • Cell Line:

    • A cell line (e.g., U2OS or CHO-K1) engineered to co-express the APJ receptor fused to a ProLink™ tag (a small fragment of β-galactosidase) and β-arrestin fused to an Enzyme Acceptor (EA) tag (the larger fragment of β-galactosidase).

  • Assay Procedure:

    • Cells are seeded into 384-well white-walled microplates and incubated for 24-48 hours.

    • Serial dilutions of this compound are added to the wells.

    • The plate is incubated for 60-90 minutes at 37°C.

    • PathHunter detection reagents are added, which contain the substrate for the complemented β-galactosidase enzyme.

    • The plate is incubated for 60 minutes at room temperature in the dark.

    • Chemiluminescence is measured using a plate reader.

  • Data Analysis:

    • The relative light units (RLU) are plotted against the logarithm of the agonist concentration.

    • The data is normalized to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

    • The EC50 value is determined using a four-parameter logistic fit.

ERK and AKT Phosphorylation Assay

This assay assesses the activation of downstream signaling kinases, ERK and AKT, via Western blotting.[11]

  • Cell Stimulation and Lysis:

    • APJ-expressing cells are serum-starved for 4-6 hours prior to stimulation.

    • Cells are treated with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

    • The stimulation is terminated by washing the cells with ice-cold PBS.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the cell lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is then stripped and re-probed with antibodies for total ERK and total AKT to ensure equal protein loading.

  • Data Analysis:

    • The band intensities are quantified using densitometry software.

    • The ratio of phosphorylated protein to total protein is calculated.

    • Concentration-response curves are generated to determine the EC50 for ERK and AKT phosphorylation.

Conclusion

This compound is a potent APJ receptor agonist that effectively inhibits the adenylyl cyclase/cAMP signaling pathway through Gαi coupling. Its activity profile, characterized by low nanomolar potency in cAMP inhibition, G protein activation, and β-arrestin recruitment, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other apelin receptor modulators. The comprehensive understanding of its mechanism of action is crucial for the continued development of this compound for cardiovascular diseases.

References

AM-8123: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of AM-8123, a selective small-molecule agonist of the apelin receptor (APJ). The information is compiled to support further research and development efforts in cardiovascular and related therapeutic areas.

Chemical Structure and Properties

This compound is a non-peptidic agonist of the apelin receptor. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide[1]
CAS Number 2049973-02-4[1][2][3][4]
Molecular Formula C27H33N7O5S[1][2][3][4]
Molecular Weight 567.67 g/mol [1][3][4]
Appearance White to off-white solid[3]
Solubility 10 mM in DMSO[2]
Purity >98% (HPLC)[2][4]

Chemical Structure:

Chemical structure of this compound

(Image Source: Wikimedia Commons)

Pharmacological Properties

This compound is a potent and selective agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][5] It has been shown to be orally active and has demonstrated potential in preclinical models for the treatment of heart failure.[1][3]

Table 2: In Vitro Pharmacological Activity of this compound

AssayDescriptionpEC50 / log EC50Reference
cAMP Production InhibitionInhibition of forskolin-stimulated cAMP production in hAPJ-overexpressing cells.pEC50 = 9.44[2]
Gα Protein ActivationPromotion of Gα protein activation in hAPJ-overexpressing cells.pEC50 = 8.95[2]
ERK PhosphorylationStimulation of ERK phosphorylation in CHO cells overexpressing hAPJ.log EC50 = -9.30 ± 0.09[6]
AKT PhosphorylationStimulation of AKT phosphorylation in CHO cells overexpressing hAPJ.log EC50 = -8.98 ± 0.07[6]

Table 3: In Vivo Pharmacological Effects of this compound

Animal ModelDosingEffectsReference
Lewis Rats100 mg/kg; p.o.Sustained improvement in systolic function; Decreased EDV and ESV.[3][4]
Rats0.035, 0.09, 0.9, and 9 mg/kg; i.v.Improved cardiovascular function.[3][4]

Signaling Pathways

This compound activates the APJ receptor, leading to the stimulation of downstream signaling pathways, primarily the ERK and AKT pathways. These pathways are crucial in mediating the observed cardiovascular effects.

APJ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound APJ APJ Receptor This compound->APJ Binds to G_protein Gα Protein APJ->G_protein Activates ERK ERK G_protein->ERK Activates AKT AKT G_protein->AKT Activates Cardiovascular_Effects Cardiovascular Effects ERK->Cardiovascular_Effects AKT->Cardiovascular_Effects cAMP_Assay_Workflow A Plate hAPJ-overexpressing cells B Pre-incubate with this compound A->B C Stimulate with Forskolin B->C D Lyse cells and measure intracellular cAMP levels C->D E Data analysis to determine pEC50 D->E GTP_Assay_Workflow A Prepare membranes from hAPJ-overexpressing cells B Incubate membranes with this compound and [35S]GTPγS A->B C Separate bound and free [35S]GTPγS B->C D Quantify bound [35S]GTPγS via scintillation counting C->D E Data analysis to determine pEC50 D->E Phosphorylation_Assay_Workflow A Culture CHO cells overexpressing hAPJ B Treat cells with varying concentrations of this compound A->B C Lyse cells and collect protein B->C D Perform Western Blot analysis using phospho-specific antibodies for ERK and AKT C->D E Quantify band intensity and determine EC50 values D->E

References

AM-8123: A Technical Guide to its Discovery and Preclinical Development as a Novel Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of AM-8123, a potent and orally bioavailable small-molecule agonist of the apelin receptor (APJ). The information presented is collated from peer-reviewed scientific literature and publicly available patent documents, offering a comprehensive resource for researchers in cardiovascular disease and G-protein coupled receptor (GPCR) drug discovery.

Introduction

This compound is a selective agonist for the apelin receptor, a class A GPCR that plays a crucial role in cardiovascular homeostasis.[1] The apelin/APJ system is implicated in regulating vascular tone, cardiac contractility, and fluid balance.[2] Dysregulation of this system is associated with the pathophysiology of heart failure, making the APJ receptor a promising therapeutic target.[2] The endogenous peptide ligands for APJ, such as apelin-13, have a short half-life, limiting their therapeutic potential for chronic conditions.[3] this compound was developed as a small-molecule mimetic of the C-terminal portion of apelin-13, designed to overcome the pharmacokinetic limitations of the native peptides.[4] This document details the discovery, mechanism of action, and preclinical pharmacological profile of this compound.

Discovery and Synthesis

This compound was identified through a comprehensive medicinal chemistry campaign.[1] The discovery process began with a high-throughput screening (HTS) to identify initial hit compounds that modulate the APJ receptor.[3] These hits were then subjected to a lead optimization process to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[3]

High-Throughput Screening (HTS)

The initial HTS campaign aimed to identify small molecules that could activate the APJ receptor. The screening cascade involved a cAMP assay to measure the intracellular cyclic adenosine monophosphate levels upon APJ activation and a human GTPγS binding assay to quantify Gα protein-stimulated receptor activation.[3] Hits from the primary screen were further evaluated for selectivity against other receptors, such as the AT1 and β2-adrenergic receptors, to ensure specific APJ agonism.[3]

A detailed protocol for the high-throughput screening campaign, including the specific chemical library screened and the precise assay conditions, is not publicly available and is considered proprietary information of the discovering entity.

Synthesis

The chemical synthesis of this compound is described in patent literature, specifically WO2016187308A1.[3] The synthesis involves a multi-step process to construct the triazole core and introduce the necessary substituents that confer its high affinity and agonistic activity at the APJ receptor.

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain.

Mechanism of Action

This compound functions as a potent agonist at the human APJ receptor. Its mechanism of action involves binding to the receptor and initiating a cascade of intracellular signaling events that are characteristic of APJ activation.

Receptor Binding and Activation

This compound binds to the APJ receptor with low nanomolar affinity.[5] Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Intracellular Signaling Pathways

This compound's activation of the APJ receptor leads to the modulation of several key intracellular signaling pathways:

  • G-protein Activation: this compound promotes the activation of Gα proteins.[5]

  • cAMP Inhibition: It inhibits forskolin-stimulated cAMP production, a hallmark of APJ receptor activation by its endogenous ligands.[5]

  • β-Arrestin Recruitment: this compound induces the translocation of β-arrestin from the cytoplasm to the plasma membrane.[5]

  • Receptor Internalization: Following activation, this compound promotes the internalization of the APJ receptor.[3]

  • ERK and AKT Phosphorylation: this compound has been shown to be a more potent mediator of both ERK and AKT phosphorylation compared to the endogenous ligand pyr-apelin-13.[5] Chronic administration of this compound in vivo leads to a significant increase in ERK phosphorylation and a trend towards increased AKT phosphorylation in cardiac tissue.[3][6]

The following diagram illustrates the signaling pathways activated by this compound upon binding to the APJ receptor.

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ Binds G_protein Gαi/o APJ->G_protein Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits ERK_pathway ERK Pathway APJ->ERK_pathway Activates AKT_pathway AKT Pathway APJ->AKT_pathway Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Internalization Receptor Internalization Beta_Arrestin->Internalization Experimental_Workflow cluster_Discovery Discovery Phase cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening (cAMP & GTPγS Assays) Lead_Opt Lead Optimization (Medicinal Chemistry) HTS->Lead_Opt Receptor_Binding Receptor Binding & Activation Assays Lead_Opt->Receptor_Binding Signaling_Assays Downstream Signaling Assays (β-Arrestin, ERK/AKT) Receptor_Binding->Signaling_Assays PK_Studies Pharmacokinetic Studies (Rat, Dog) Signaling_Assays->PK_Studies Efficacy_Studies Efficacy Studies in HF Models (Rat MI, Canine Pacing) PK_Studies->Efficacy_Studies

References

Target Validation of AM-8123 in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. The apelin-APJ system is a promising therapeutic target for heart failure, and this compound has emerged as a key investigational compound. This technical guide provides a comprehensive overview of the target validation of this compound in cardiac cells, detailing its mechanism of action, key experimental evidence, and detailed protocols for the assays used to validate its engagement with and activation of the APJ receptor and downstream signaling pathways.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. The apelin/APJ system has been identified as a critical regulator of cardiac function, offering a novel therapeutic avenue.[1][2] Apelin, the endogenous ligand for the APJ receptor, exerts positive inotropic effects, promotes vasodilation, and has anti-hypertrophic and anti-fibrotic properties.[1] However, the short half-life of peptide-based apelin agonists limits their therapeutic utility.[2] this compound is a non-peptidic, small-molecule agonist of the APJ receptor designed to overcome this limitation, demonstrating favorable drug-like properties.[2][3] This document outlines the core experimental framework for validating the mechanism of action of this compound in cardiac and relevant cellular models.

Molecular Target: The Apelin Receptor (APJ)

This compound is a selective agonist for the apelin receptor, also known as APJ.[3] APJ is a class A G-protein coupled receptor that, upon activation, can couple to inhibitory G-proteins (Gαi) to mediate its effects.[4]

Mechanism of Action of this compound

This compound activates the APJ receptor, initiating a cascade of intracellular signaling events that are characteristic of APJ activation by its endogenous ligand. The primary mechanisms include:

  • G-protein Activation: this compound promotes the activation of Gα proteins.[4]

  • Inhibition of cAMP Production: Consistent with Gαi coupling, this compound inhibits forskolin-stimulated cyclic AMP (cAMP) production.[4]

  • β-arrestin Recruitment: Like many GPCRs, activation of APJ by this compound leads to the translocation of β-arrestin from the cytoplasm to the plasma membrane.[4]

  • Receptor Internalization: Subsequent to β-arrestin recruitment, the APJ receptor is internalized from the cell surface.

  • Downstream Kinase Activation: this compound stimulates the phosphorylation and activation of key downstream signaling molecules, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and growth pathways.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies that validate the activity of this compound.

Table 1: In Vitro Potency of this compound in APJ Receptor Activation Assays

AssayCell LineParameterThis compoundpyr-apelin-13 (endogenous ligand)Reference
cAMP InhibitionhAPJ-overexpressing cellslog EC50-9.44 ± 0.04-9.93 ± 0.03[6]
GTPγS BindinghAPJ-overexpressing cellslog EC50-8.95 ± 0.05-8.10 ± 0.05[6]
β-arrestin RecruitmentU2OS-hAPJlog EC50-9.4 ± 0.03-7.80 ± 0.04[5]
Receptor InternalizationU2OS-hAPJlog EC50-9.4 ± 0.03-7.80 ± 0.04[5]
ERK PhosphorylationCHO-hAPJlog EC50-9.30 ± 0.09-8.06 ± 0.15[5]
AKT PhosphorylationCHO-hAPJlog EC50-8.98 ± 0.07-7.67 ± 0.05[5]

Table 2: In Vivo Effects of this compound on Cardiac Function and Signaling

ModelTreatmentKey FindingsReference
Rat Myocardial InfarctionThis compound (100 mg/kg; p.o.)Sustained improvement in systolic function, decreased EDV and ESV.[4]
Rat Myocardial InfarctionThis compound (acute infusion)Increased Ejection Fraction (EF), Stroke Volume (SV), and dP/dt max.[4]
Rat Myocardial InfarctionChronic this compound administrationIncreased ERK phosphorylation and a trend toward increased AKT phosphorylation in left ventricular tissue.[1][5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Cardiac Cells

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound APJ APJ Receptor This compound->APJ Agonist Binding G_protein Gαi/βγ APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment AC Adenylate Cyclase G_protein->AC Inhibition ERK_pathway MEK -> ERK G_protein->ERK_pathway AKT_pathway PI3K -> AKT G_protein->AKT_pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation ERK_p p-ERK ERK_pathway->ERK_p AKT_p p-AKT AKT_pathway->AKT_p Transcription Gene Transcription (Cell Survival, Growth) ERK_p->Transcription AKT_p->Transcription Target_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cAMP_assay cAMP Inhibition Assay beta_arrestin_assay β-arrestin Recruitment Assay cAMP_assay->beta_arrestin_assay GTP_assay GTPγS Binding Assay GTP_assay->beta_arrestin_assay internalization_assay Receptor Internalization Assay beta_arrestin_assay->internalization_assay western_blot Western Blot (p-ERK, p-AKT) internalization_assay->western_blot animal_model Rodent Model of Heart Failure western_blot->animal_model cardiac_function Echocardiography & Hemodynamics animal_model->cardiac_function tissue_analysis Western Blot of Cardiac Tissue animal_model->tissue_analysis end Target Validated cardiac_function->end Functional Improvement tissue_analysis->end Target Engagement start Hypothesis: This compound is an APJ agonist start->cAMP_assay start->GTP_assay

References

Methodological & Application

Application Notes and Protocols for AM-8123 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AM-8123 is a potent and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It is under investigation as a potential therapeutic agent for cardiovascular diseases, particularly heart failure.[1][2] this compound mimics the action of the endogenous ligand apelin, promoting Gα protein activation and inhibiting forskolin-stimulated cAMP production.[1] Activation of the APJ receptor by this compound also leads to β-arrestin recruitment and subsequent receptor internalization.[3][4]

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the apelin receptor (APJ). Upon binding, it triggers a cascade of intracellular signaling events. The primary mechanism involves the activation of Gα proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, this compound stimulates the phosphorylation of downstream protein kinases, notably Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are crucial mediators of cellular processes like cell growth, proliferation, and survival.[5][6][7] The activation of these pathways is believed to underlie the beneficial cardiovascular effects observed with this compound administration.[5][7] The binding of this compound to the APJ receptor also promotes the recruitment of β-arrestin, leading to receptor internalization and modulation of downstream signaling.[4]

AM8123_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ binds G_protein Gα Protein APJ->G_protein activates beta_arrestin β-arrestin APJ->beta_arrestin recruits ERK_p p-ERK APJ->ERK_p activates AKT_p p-AKT APJ->AKT_p activates cAMP ↓ cAMP G_protein->cAMP inhibits production Internalization Receptor Internalization beta_arrestin->Internalization mediates Cardiovascular_Effects Cardiovascular Effects ERK_p->Cardiovascular_Effects AKT_p->Cardiovascular_Effects Experimental_Workflow_Chronic cluster_setup Model Preparation cluster_treatment Treatment Phase (9 weeks) cluster_assessment Functional Assessment cluster_analysis Terminal Analysis Animal_Model Lewis Rats MI_Induction LAD Ligation Animal_Model->MI_Induction Inclusion EF ≤ 45% MI_Induction->Inclusion Drug_Prep Prepare this compound (100 mg/kg) Inclusion->Drug_Prep Administration Oral Gavage (Twice Daily) Drug_Prep->Administration Echo Echocardiography (Weeks 4 & 8) Administration->Echo Hemodynamics Invasive Hemodynamics (End of Study) Administration->Hemodynamics Tissue_Collection Collect LV Tissue Hemodynamics->Tissue_Collection Western_Blot Western Blot (p-ERK, p-AKT) Tissue_Collection->Western_Blot Experimental_Workflow_Acute cluster_setup_acute Preparation cluster_procedure Procedure cluster_endpoints Endpoints Animal_Prep Anesthetized Rat IV_Infusion Intravenous Infusion (0.035 - 9 mg/kg) Animal_Prep->IV_Infusion Drug_Prep_Acute Prepare this compound (i.v. solution) Drug_Prep_Acute->IV_Infusion Monitoring Continuous Cardiovascular Monitoring IV_Infusion->Monitoring Data_Collection Measure EF, SV, dP/dt max, HR Monitoring->Data_Collection

References

Application Notes and Protocols for AM-8123 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent, selective, and orally active small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It functions as a mimetic of the C-terminal portion of the endogenous ligand, apelin-13.[3] this compound has been utilized in preclinical research, particularly in the context of cardiovascular diseases like heart failure.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound activates the APJ receptor, initiating a cascade of intracellular signaling events. Upon binding, it promotes the coupling of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Concurrently, this compound stimulates the binding of GTPγS to G-proteins, indicating G-protein activation.[3][4]

Furthermore, this compound induces the recruitment of β-arrestin to the APJ receptor, a key process in receptor desensitization and internalization.[3][4] Downstream of G-protein activation, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT), key kinases involved in cell survival, proliferation, and metabolism.[3][5][6]

Signaling Pathway Diagram

AM8123_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ Binds G_protein Gαi/o Gβγ APJ->G_protein Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK p-ERK G_protein->ERK Activates AKT p-AKT G_protein->AKT Activates cAMP cAMP AC->cAMP Decreases Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Signaling pathway of this compound upon binding to the APJ receptor.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various functional assays, comparing it to the endogenous ligand, pyr-apelin-13.

AssayCell LineLigandEC50 (log M)Reference
cAMP Inhibition hAPJ Overexpressing CellsThis compound-9.44 ± 0.04[4]
pyr-apelin-13-9.93 ± 0.03[4]
GTPγS Binding hAPJ Overexpressing CellsThis compound-8.95 ± 0.05[4]
pyr-apelin-13-8.10 ± 0.05[4]
β-Arrestin Recruitment hAPJ Overexpressing CellsThis compound-9.45 ± 0.08[4]
pyr-apelin-13-8.96 ± 0.03[4]
ERK Phosphorylation CHO cells overexpressing hAPJThis compound-9.30 ± 0.09[3]
pyr-apelin-13-8.06 ± 0.15[3]
AKT Phosphorylation CHO cells overexpressing hAPJThis compound-8.98 ± 0.07[3]
pyr-apelin-13-7.67 ± 0.05[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare this compound Stock Solution (e.g., in DMSO) treatment Treat Cells with this compound (Dose-response concentrations) prep->treatment culture Culture Cells (e.g., HEK293-hAPJ, CHO-hAPJ, HUVEC) seed Seed Cells into Assay Plates culture->seed seed->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Specific Assay (cAMP, β-Arrestin, p-ERK, etc.) incubation->assay data Data Acquisition and Analysis assay->data

Caption: General workflow for in vitro experiments using this compound.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP, typically stimulated by forskolin.

Materials:

  • HEK293 or CHO cells stably overexpressing the human APJ receptor (hAPJ).

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well white assay plates.

Procedure:

  • Cell Seeding: Seed hAPJ-expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Add the diluted this compound to the wells.

    • Add forskolin to all wells (except for the negative control) to a final concentration of 1-10 µM to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • Assay: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value for this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

Materials:

  • U2OS or CHO cells co-expressing hAPJ and a β-arrestin fusion protein (e.g., PathHunter assay).

  • Cell culture medium.

  • This compound.

  • Assay buffer.

  • Detection reagents from the assay kit.

  • White-walled, clear-bottom 384-well plates.

Procedure:

  • Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Cell Treatment: Add the diluted this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Assay: Add the detection reagents as per the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

ERK/AKT Phosphorylation Assay

This assay quantifies the increase in phosphorylation of ERK1/2 and AKT following treatment with this compound.

Materials:

  • CHO-hAPJ, HEK293-hAPJ, or Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell culture medium (serum-free for stimulation).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT.

  • HRP-conjugated secondary antibodies.

  • Western blot reagents and equipment or an ELISA-based detection kit.

Procedure:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency. For phosphorylation studies, serum-starve the cells for 4-24 hours prior to stimulation.

  • Cell Treatment: Treat the starved cells with various concentrations of this compound for 5-30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the fold change in phosphorylation relative to the vehicle control.

Concluding Remarks

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the apelin/APJ system. The protocols outlined above provide a framework for characterizing its activity in various cell-based assays. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper controls, including vehicle-treated and positive control (e.g., apelin-13) groups, should always be included to ensure the validity of the results.

References

Application Notes and Protocols for AM-8123 in a Canine Model of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent and orally bioavailable small molecule agonist of the apelin receptor (APJ). The apelin/APJ system is a critical signaling pathway in the cardiovascular system, playing a key role in regulating cardiac contractility, vascular tone, and fluid homeostasis. In pathophysiological conditions such as heart failure, this system is often dysregulated. Activation of the APJ receptor by an agonist like this compound presents a promising therapeutic strategy to counteract the detrimental effects of heart failure. Preclinical studies in rodent models have demonstrated the potential of this compound to improve cardiac function. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a translational canine model of heart failure.

Mechanism of Action

This compound mimics the endogenous ligand apelin, binding to and activating the APJ, a G-protein coupled receptor. This activation initiates downstream signaling cascades that are crucial for cardioprotection. Notably, this compound has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT). These pathways are integral to cell survival, proliferation, and angiogenesis, and their activation in cardiac tissue can lead to improved cardiac function and remodeling in the context of heart failure.

AM8123_Signaling_Pathway cluster_cell Cardiomyocyte cluster_downstream Downstream Signaling AM8123 This compound APJ APJ Receptor AM8123->APJ G_Protein G-Protein APJ->G_Protein ERK ERK Phosphorylation G_Protein->ERK AKT AKT Phosphorylation G_Protein->AKT Cardioprotection Cardioprotective Effects (Improved Contractility, Cell Survival) ERK->Cardioprotection AKT->Cardioprotection

Caption: this compound Signaling Pathway

Experimental Protocols

I. Induction of a Canine Model of Ischemic Heart Failure

A reliable and reproducible model of chronic ischemic heart failure can be established in canines through the ligation of the left anterior descending (LAD) coronary artery.[1] This model mimics the pathophysiology of heart failure in humans following a myocardial infarction.

Surgical Procedure:

  • Anesthesia and Preparation: Healthy adult dogs are fasted overnight. Anesthesia is induced with intravenous fentanyl (2-10 µg/kg) followed by propofol (5-8 mg/kg).[1] Anesthesia is maintained with 1.0-3.0% isoflurane in 100% oxygen.[1] Core body temperature, ECG, and oxygen saturation are monitored throughout the procedure.[1]

  • Thoracotomy: A left lateral thoracotomy is performed in the fifth intercostal space to expose the heart.

  • LAD Ligation: The LAD artery is identified, and ligatures are placed around the proximal and distal ends of the artery. To create a more consistent infarct and prevent collateral circulation from compensating, a "Total LAD Devascularization" approach is recommended, which involves ligating the proximal aspects of the first, second, and third diagonal branches, as well as the proximal aspects of the first and second epicardial right ventricular branches of the LAD.[1]

  • Closure and Recovery: The chest is closed in layers, and residual air is evacuated. Post-operative analgesia is provided, and the animals are monitored closely for recovery.

Confirmation of Heart Failure: The development of chronic severe heart failure is typically confirmed when the left ventricular ejection fraction (LVEF) is less than 40% and the N-terminal prohormone B-type natriuretic peptide (NT-proBNP) is greater than 900 pmol/L.[1]

Canine_HF_Model_Workflow start Healthy Adult Canine anesthesia Anesthesia Induction (Fentanyl + Propofol) start->anesthesia thoracotomy Left Lateral Thoracotomy anesthesia->thoracotomy ligation Total LAD Devascularization thoracotomy->ligation closure Chest Closure and Recovery ligation->closure monitoring Post-operative Monitoring (Echocardiography, NT-proBNP) closure->monitoring hf_model Established Heart Failure Model (LVEF < 40%, NT-proBNP > 900 pmol/L) monitoring->hf_model

Caption: Canine Ischemic Heart Failure Model Workflow
II. Proposed Dosing Protocol for this compound

As a specific dosage for this compound in a canine heart failure model has not been definitively established in published literature, a dose-escalation study is recommended to determine the optimal therapeutic dose. The following protocol is a proposed starting point, based on dosages used in rodent studies and standard practices in preclinical pharmacology.

Drug Preparation: this compound for oral administration can be formulated as a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose). For intravenous administration, this compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in saline.

Dose-Escalation Study Design:

  • Animal Groups: Canines with established heart failure should be randomly assigned to different dose groups and a vehicle control group.

  • Dosage Levels: Based on a 100 mg/kg oral dose used in rats, a starting oral dose for canines could be in the range of 10-30 mg/kg, with subsequent escalation.[2] For intravenous administration, a starting dose could be extrapolated from the 0.035 - 9 mg/kg range used in rats.[2]

  • Administration:

    • Oral: Administer this compound or vehicle via oral gavage once daily.

    • Intravenous: Administer this compound or vehicle as a slow bolus or a continuous infusion.

  • Monitoring:

    • Hemodynamics: Continuously monitor heart rate, blood pressure, and ECG.

    • Echocardiography: Perform echocardiograms at baseline and at specified time points after drug administration to assess LVEF, fractional shortening, and other cardiac parameters.

    • Biomarkers: Collect blood samples to measure NT-proBNP and other relevant biomarkers.

    • Pharmacokinetics: Collect serial blood samples to determine the pharmacokinetic profile of this compound in canines.

AM8123_Dosing_Workflow cluster_dosing Dose Escalation hf_model Canine with Established Heart Failure randomization Randomization into Dose Groups hf_model->randomization group1 Vehicle Control randomization->group1 group2 Low Dose this compound randomization->group2 group3 Mid Dose this compound randomization->group3 group4 High Dose this compound randomization->group4 monitoring Monitoring (Hemodynamics, Echo, Biomarkers, PK) group1->monitoring group2->monitoring group3->monitoring group4->monitoring analysis Data Analysis and Dose Selection monitoring->analysis

Caption: this compound Dose-Escalation Study Workflow

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: this compound Dosage in Rodent Models (Reference)

SpeciesRoute of AdministrationDosageObserved Effects
RatOral (p.o.)100 mg/kgSustained improvement in systolic function, decreased end-diastolic and end-systolic volumes.[2]
RatIntravenous (i.v.)0.035, 0.09, 0.9, 9 mg/kgImproved cardiovascular function.[2]

Table 2: Proposed Canine Dose-Escalation Study Groups

GroupTreatmentRoute of AdministrationProposed Starting Dose
1Vehicle ControlOral / IntravenousN/A
2This compoundOral10 mg/kg
3This compoundOral30 mg/kg
4This compoundOral100 mg/kg
5This compoundIntravenous0.1 mg/kg
6This compoundIntravenous1 mg/kg
7This compoundIntravenous10 mg/kg

Table 3: Key Efficacy Endpoints for Canine Heart Failure Study

ParameterMeasurement MethodExpected Outcome with this compound
Left Ventricular Ejection Fraction (LVEF)EchocardiographyIncrease
Fractional Shortening (FS)EchocardiographyIncrease
Heart Rate (HR)ECG / TelemetryMinimal Change
Mean Arterial Pressure (MAP)Hemodynamic MonitoringMinimal Change
NT-proBNPImmunoassayDecrease

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in a canine model of heart failure. By establishing a robust heart failure model and conducting a systematic dose-escalation study, researchers can effectively assess the therapeutic potential of this novel APJ agonist. The data generated from these studies will be crucial for guiding future clinical development of this compound for the treatment of heart failure.

References

Application Notes and Protocols: Western Blot Analysis of AM-8123 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor that plays a crucial role in cardiovascular homeostasis.[1][2] Activation of the APJ receptor by its endogenous ligand, apelin, or synthetic agonists like this compound, has been shown to exert beneficial effects in the context of cardiovascular diseases, including heart failure.[2][3] The therapeutic potential of this compound is attributed to its ability to modulate key intracellular signaling pathways that regulate cellular processes such as cell survival, proliferation, and metabolism. This document provides detailed protocols for utilizing Western blot analysis to investigate the cellular effects of this compound, specifically focusing on the activation of the ERK and AKT signaling pathways.

This compound activates the APJ receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Concurrently, it promotes the activation of Gα proteins, initiating downstream signaling cascades.[1][4] Notably, studies have demonstrated that this compound treatment leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), two pivotal signaling molecules implicated in cardioprotection and other physiological responses.[3][5][6]

Key Signaling Pathways

The activation of the APJ receptor by this compound triggers downstream signaling cascades, primarily involving the ERK and AKT pathways. The diagram below illustrates the proposed mechanism of action.

AM8123 This compound APJ APJ Receptor AM8123->APJ binds G_protein Gα Protein APJ->G_protein activates ERK_pathway ERK G_protein->ERK_pathway AKT_pathway AKT G_protein->AKT_pathway p_ERK p-ERK ERK_pathway->p_ERK phosphorylation p_AKT p-AKT AKT_pathway->p_AKT phosphorylation Cellular_Response Cellular Responses (Survival, Proliferation) p_ERK->Cellular_Response p_AKT->Cellular_Response

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ERK and AKT phosphorylation as determined by Western blot analysis in various experimental models.

Table 1: Effect of Chronic this compound Administration on ERK and AKT Phosphorylation in Left Ventricular (LV) Cardiac Tissue

Treatment GroupPhospho-ERK / Total ERK (Fold Change vs. Vehicle)Phospho-AKT / Total AKT (Fold Change vs. Vehicle)
Vehicle1.01.0
This compoundIncreased[3][5]Trend towards increase[3][5]

Note: Data represents a qualitative summary based on published findings. For specific quantitative values, refer to the cited literature.

Table 2: In Vitro EC50 Values for this compound-Mediated ERK and AKT Phosphorylation

PathwayThis compound log EC50 (M)
ERK Phosphorylation-9.30 ± 0.09[5]
AKT Phosphorylation-8.98 ± 0.07[5]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound on ERK and AKT phosphorylation in cell culture or tissue samples.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

start Start treatment Cell/Tissue Treatment with this compound start->treatment lysis Protein Extraction (Lysis) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., CHO cells overexpressing the human APJ receptor, HUVECs, or relevant cardiac cell lines) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of pathway activation, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Dilute the stock solution in serum-free media to the desired final concentrations. Treat cells for the desired time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (DMSO) group.

II. Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract and transfer it to a new tube.

III. Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in V.3.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
Phospho-ERK1/2 (p44/42)Rabbit1:1000[5]Cell Signaling Technology
Total ERK1/2 (p44/42)Rabbit1:1000Cell Signaling Technology
Phospho-Akt (Ser473)Rabbit1:1000Cell Signaling Technology
Total AktRabbit1:1000Cell Signaling Technology
GAPDH / β-actinMouse/Rabbit1:5000Santa Cruz Biotechnology
VI. Detection and Analysis
  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands. For loading control, normalize to GAPDH or β-actin.

Conclusion

Western blot analysis is a powerful technique to elucidate the molecular mechanisms underlying the effects of this compound. By following these detailed protocols, researchers can effectively investigate the activation of key signaling pathways, such as ERK and AKT, providing valuable insights into the therapeutic potential of this novel APJ agonist. The provided diagrams and data tables serve as a comprehensive resource for designing and interpreting experiments aimed at characterizing the cellular and molecular responses to this compound.

References

Application Note and Protocol for cAMP Assay with AM-8123

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AM-8123 is a potent and orally active agonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular system.[1][2] The APJ receptor is known to couple to the inhibitory G protein (Gi), which, upon activation, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Therefore, a cAMP assay is a critical tool for characterizing the pharmacological activity of this compound and similar compounds targeting the APJ receptor. This document provides a detailed protocol for measuring the effect of this compound on forskolin-stimulated cAMP production in a cellular context.

Signaling Pathway of this compound at the APJ Receptor

The binding of this compound to the APJ receptor initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.

AM8123_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ Binds to Gi Gi Protein (αβγ) APJ->Gi Activates AC Adenylyl Cyclase (Inactive) Gi->AC Inhibits AC_active Adenylyl Cyclase (Active) ATP ATP Forskolin Forskolin Forskolin->AC_active Activates cAMP cAMP ATP->cAMP Converts to AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

References

Application Notes and Protocols: GTPγS Binding Assay for Characterizing AM-8123 Activity at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AM-8123 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2] The activation of the APJ receptor is implicated in various physiological processes, including cardiovascular function, making this compound a compound of interest for therapeutic development, particularly for conditions like heart failure.[1][2]

The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[3][4] This assay measures the initial step in the G-protein activation cycle: the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit following agonist-induced conformational changes in the receptor.[3][5] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gα-[³⁵S]GTPγS complex accumulates and can be quantified, providing a direct measure of receptor activation.[3] This method is instrumental in determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like this compound, as well as for distinguishing between agonists, antagonists, and inverse agonists.[3][6]

These application notes provide a detailed protocol for utilizing the GTPγS binding assay to evaluate the activity of this compound on the human apelin receptor.

Signaling Pathway of this compound at the Apelin Receptor

This compound activates the apelin receptor (APJ), which is primarily coupled to the Gαi subunit of the heterotrimeric G-protein. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] Concurrently, the dissociation of the Gβγ subunits can trigger downstream signaling cascades, including the phosphorylation of protein kinases such as ERK and AKT, which are involved in cell growth, proliferation, and survival.[1][8][9]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM8123 This compound APJ Apelin Receptor (APJ) (GPCR) AM8123->APJ Binds to G_protein Heterotrimeric G-protein (Gαiβγ) APJ->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces ERK ERK Phosphorylation AKT AKT Phosphorylation G_alpha_GTP->AC Inhibits Downstream Downstream Signaling G_beta_gamma->Downstream Downstream->ERK Downstream->AKT

Caption: this compound signaling pathway at the apelin receptor.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Potency of this compound in Functional Assays

AssayParameterValueReference
GTPγS BindingpEC₅₀8.95[7]
cAMP InhibitionpEC₅₀9.44[7]
ERK Phosphorylationlog EC₅₀-9.30 ± 0.09[9]
AKT Phosphorylationlog EC₅₀-8.98 ± 0.07[9]

Table 2: Comparison of this compound and Endogenous Ligand pyr-apelin-13

AssayCompoundlog EC₅₀Reference
ERK PhosphorylationThis compound-9.30 ± 0.09[9]
pyr-apelin-13-8.06 ± 0.15[9]
AKT PhosphorylationThis compound-8.98 ± 0.07[9]
pyr-apelin-13-7.67 ± 0.05[9]

Experimental Protocols

GTPγS Binding Assay Protocol

This protocol outlines the measurement of this compound-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human apelin receptor. The assay can be performed in a filtration format.[3]

Materials:

  • Cell membranes prepared from cells overexpressing the human apelin receptor (hAPJ)

  • This compound

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Bovine Serum Albumin (BSA)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing hAPJ. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in an appropriate buffer and store at -80°C. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to create a concentration range for the dose-response curve.

    • Prepare the assay buffer containing GDP (e.g., 10 µM).

    • Dilute the [³⁵S]GTPγS in the assay buffer to the desired final concentration (typically 0.1-0.5 nM).

  • Assay Setup:

    • In a 96-well microplate, add the following components in order:

      • Assay Buffer

      • Cell membranes (typically 5-20 µg of protein per well)

      • Varying concentrations of this compound (or vehicle for basal binding, and a saturating concentration of a known agonist for maximal binding)

      • GDP solution

    • Initiate the binding reaction by adding [³⁵S]GTPγS to all wells. The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Detection:

    • Dry the filter mats.

    • Place the dried filters into scintillation vials or a compatible microplate, add scintillation fluid, and seal.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare hAPJ Membranes setup_plate Set up 96-well Plate: Membranes, this compound, GDP prep_membranes->setup_plate prep_reagents Prepare this compound Dilutions & Assay Reagents prep_reagents->setup_plate add_gamaS Add [³⁵S]GTPγS to Initiate Reaction setup_plate->add_gamaS incubate Incubate at 30°C for 60 minutes add_gamaS->incubate terminate Terminate by Filtration & Wash Filters incubate->terminate count Scintillation Counting terminate->count analyze Data Analysis: EC₅₀ & Eₘₐₓ Determination count->analyze

Caption: GTPγS binding assay experimental workflow.

Conclusion

The GTPγS binding assay is a robust and reliable method for characterizing the functional activity of this compound at the apelin receptor.[3][4] It provides a direct measure of G-protein activation, a proximal event in the signaling cascade, allowing for the accurate determination of agonist potency and efficacy. The data presented demonstrate that this compound is a potent agonist of the apelin receptor, with activity comparable to or greater than the endogenous ligand in downstream signaling events.[9] This assay is a valuable tool in the preclinical development of this compound and other apelin receptor modulators.

References

Application Notes and Protocols for AM-8123 in Cardiac Hypertrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8123 is a potent, orally bioavailable small-molecule agonist of the apelin receptor (APJ). The apelinergic system is a key regulator of cardiovascular homeostasis, and its dysregulation has been implicated in the pathophysiology of heart failure. Notably, activation of the APJ receptor by its endogenous ligand, apelin, has been shown to have cardioprotective effects, including the attenuation of cardiac hypertrophy.

These application notes provide a comprehensive overview of the use of this compound as a tool to study the therapeutic potential of APJ activation in the context of cardiac hypertrophy. While traditional inotropes can sometimes lead to maladaptive cardiac hypertrophy, studies have shown that chronic administration of this compound does not induce this condition and may, in fact, play a protective role against it.[1] This document outlines the mechanism of action of this compound, provides detailed protocols for its use in both in vitro and in vivo models of cardiac hypertrophy, and presents key quantitative data to guide experimental design.

Mechanism of Action

This compound mimics the C-terminal portion of the endogenous apelin-13 peptide, allowing it to bind to and activate the APJ receptor, a G-protein-coupled receptor (GPCR).[2] Upon activation, this compound stimulates downstream signaling pathways that are known to be involved in cellular processes such as cell growth, proliferation, and survival. Specifically, this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) in cardiac tissue and endothelial cells.[1][3][4]

Activation of the APJ receptor by this compound leads to a range of cardiovascular effects, including positive inotropic effects and vasodilation. Importantly, in the context of cardiac remodeling, chronic activation of APJ by this compound has been observed to reduce myocardial collagen content following myocardial infarction, suggesting a beneficial effect on cardiac fibrosis, a key component of pathological hypertrophy.[2][5]

Signaling Pathway

The binding of this compound to the APJ receptor initiates a signaling cascade that involves the activation of G-proteins. This leads to the downstream phosphorylation and activation of key kinases such as ERK and AKT. These pathways are crucial in regulating cardiomyocyte growth and survival. The diagram below illustrates the proposed signaling pathway of this compound in cardiac cells.

AM8123_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM8123 This compound APJ APJ Receptor AM8123->APJ Binds and Activates G_protein G-Protein Activation APJ->G_protein ERK_pathway ERK Phosphorylation G_protein->ERK_pathway AKT_pathway AKT Phosphorylation G_protein->AKT_pathway Cardioprotection Cardioprotective Effects (Anti-hypertrophic, Anti-fibrotic) ERK_pathway->Cardioprotection AKT_pathway->Cardioprotection

This compound signaling pathway in cardiac cells.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various assays, comparing it to the endogenous ligand, pyr-apelin-13.

Table 1: In Vitro Potency of this compound [1]

AssayCompoundlog EC50 (M)
cAMP Inhibition This compound-9.44 ± 0.04
pyr-apelin-13-9.93 ± 0.03
GTPγS Binding This compound-8.95 ± 0.05
pyr-apelin-13-8.10 ± 0.05
ERK Phosphorylation This compound-9.30 ± 0.09
pyr-apelin-13-8.06 ± 0.15
AKT Phosphorylation This compound-8.98 ± 0.07
pyr-apelin-13-7.67 ± 0.05

Table 2: Effect of Chronic Oral this compound Administration on Cardiac Function and Remodeling in a Rat Myocardial Infarction Model [3][5]

Treatment GroupEjection Fraction (%)Collagen Deposition (%)
Sham ~75< 5
Vehicle ~40~20
This compound ~55~10
Losartan ~55~10
This compound + Losartan ~55~10

*P < 0.05 compared to vehicle

Experimental Protocols

In Vitro Studies: ERK and AKT Phosphorylation Assay in Cardiomyocytes

This protocol describes how to assess the effect of this compound on the phosphorylation of ERK and AKT in neonatal rat ventricular cardiomyocytes (NRVCs), a common model for studying cardiac hypertrophy.

Materials:

  • Neonatal rat ventricular cardiomyocytes (NRVCs)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Hypertrophic agonist (e.g., Phenylephrine [PE] or Angiotensin II [Ang II])

  • Phospho-ERK1/2 antibody

  • Total-ERK1/2 antibody

  • Phospho-AKT antibody

  • Total-AKT antibody

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Culture: Plate NRVCs in 6-well plates and culture until they are confluent and show spontaneous beating.

  • Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for 24 hours in a serum-free medium.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

    • Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 µM PE) for a specified time (e.g., 15-30 minutes).

    • Include a vehicle control group and a positive control group (hypertrophic agonist alone).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-AKT, and total-AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In_Vitro_Workflow A Plate Neonatal Rat Ventricular Cardiomyocytes B Serum Starve Cells (24 hours) A->B C Pre-treat with this compound (1 hour) B->C D Induce Hypertrophy (e.g., Phenylephrine) C->D E Cell Lysis and Protein Quantification D->E F Western Blot for p-ERK, ERK, p-AKT, AKT E->F G Data Analysis F->G

In Vitro Experimental Workflow.
In Vivo Studies: Rat Model of Myocardial Infarction and Cardiac Hypertrophy

This protocol outlines the use of this compound in a rat model of myocardial infarction (MI) induced by left anterior descending (LAD) artery ligation, a model that leads to subsequent cardiac hypertrophy and remodeling.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Echocardiography system

  • Histology reagents (e.g., Picrosirius red stain)

Protocol:

  • Myocardial Infarction Model:

    • Anesthetize the rats and perform a left thoracotomy.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

    • A sham-operated group should undergo the same procedure without LAD ligation.

  • Drug Administration:

    • One day post-surgery, randomly assign the MI rats to different treatment groups: Vehicle, this compound (e.g., 10 mg/kg, oral gavage, once daily), and a positive control group (e.g., Losartan).

    • Treat the animals for a specified duration (e.g., 4-8 weeks).

  • Echocardiographic Analysis:

    • Perform echocardiography at baseline (before treatment) and at the end of the study to assess cardiac function and dimensions (e.g., ejection fraction, left ventricular wall thickness).

  • Hemodynamic Measurements (Optional):

    • At the end of the study, perform invasive hemodynamic measurements to assess cardiac contractility and pressure-volume relationships.

  • Tissue Collection and Histological Analysis:

    • Euthanize the animals and harvest the hearts.

    • Weigh the hearts and ventricles to determine the heart weight to body weight ratio, an indicator of hypertrophy.

    • Fix the hearts in formalin and embed in paraffin.

    • Section the hearts and perform Picrosirius red staining to quantify collagen deposition and fibrosis.

  • Biochemical Analysis:

    • Snap-freeze a portion of the left ventricle in liquid nitrogen for subsequent Western blot analysis of signaling proteins (e.g., ERK, AKT) or gene expression analysis of hypertrophic markers (e.g., ANP, BNP).

  • Data Analysis:

    • Statistically analyze the data from all groups to determine the effect of this compound on cardiac hypertrophy, function, and remodeling.

In_Vivo_Workflow A Induce Myocardial Infarction (LAD Ligation in Rats) B Randomize and Treat with This compound or Vehicle (Chronic) A->B C Monitor Cardiac Function (Echocardiography) B->C D Terminal Hemodynamic Measurements (Optional) C->D E Harvest Heart and Tissues D->E F Histological Analysis (Fibrosis, Hypertrophy) E->F G Biochemical Analysis (Western Blot, qPCR) E->G H Data Analysis F->H G->H

In Vivo Experimental Workflow.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the apelinergic system in cardiac hypertrophy and heart failure. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models make it a promising candidate for further research. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust experiments to further elucidate the therapeutic potential of APJ agonism in cardiovascular disease.

References

Application Notes and Protocols for Investigating Fibrosis with AM-8123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. AM-8123 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ). The apelin/APJ signaling pathway has emerged as a promising therapeutic target for fibrotic diseases due to its demonstrated anti-fibrotic effects.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its anti-fibrotic potential in both in vitro and in vivo models.

Mechanism of Action

This compound activates the APJ, a G protein-coupled receptor. This activation triggers downstream signaling cascades, including the phosphorylation of ERK and AKT.[3] Notably, the apelin/APJ pathway has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a key cytokine in the pathogenesis of fibrosis.[4][5][6] Activation of APJ signaling by its endogenous ligand, apelin, has been demonstrated to inhibit the TGF-β/Smad pathway, a central signaling axis in fibroblast activation and ECM production.[1][5][7] Specifically, apelin has been shown to suppress the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and to reduce the synthesis of collagen.[4][8]

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction-Induced Cardiac Fibrosis

The following table summarizes the quantitative data from a study investigating the chronic oral administration of this compound in a rat model of myocardial infarction (MI).[9]

ParameterVehicle ControlThis compound (10 mg/kg, twice daily)Losartan (10 mg/kg, once daily)This compound + Losartan
Collagen Deposition (% of total tissue area) ~18%~12% ~13%~12%*
Collagen 1A1 mRNA Expression (relative to sham) ~3.5~2.0 (trend)~2.2 (trend)~1.8 (trend)
Periostin mRNA Expression (relative to sham) ~12~7 (trend)~8 (trend)~6 (trend)

*P < 0.05 compared to vehicle control. Data are approximated from graphical representations in the source publication.[9]

In Vitro Effects of Apelin (Endogenous APJ Agonist) on Cardiac Fibroblasts

This table summarizes the effects of apelin on TGF-β1-induced fibrotic markers in cultured mouse cardiac fibroblasts. These results provide a strong rationale for the expected effects of this compound.

ParameterControlTGF-β1 (10 ng/mL)TGF-β1 + Apelin (100 nM)
α-SMA Protein Expression (relative to control) 1.0~4.5~1.5
Collagen I mRNA Expression (relative to control) 1.0~3.0~1.2

*P < 0.05 compared to TGF-β1 alone. Data are approximated from graphical representations in the source publication.[4]

Signaling Pathway and Experimental Workflow Diagrams

This compound Anti-Fibrotic Signaling Pathway

cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Fibrotic Response AM8123 This compound APJ APJ Receptor AM8123->APJ ERK p-ERK APJ->ERK AKT p-AKT APJ->AKT Smad23 p-Smad2/3 APJ->Smad23 Inhibition TGFB_R TGF-β Receptor TGFB_R->Smad23 TGFB TGF-β TGFB->TGFB_R Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Fibrotic Gene Expression (α-SMA, Collagen) Smad_complex->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: this compound activates APJ, leading to ERK/AKT phosphorylation and inhibition of the pro-fibrotic TGF-β/Smad pathway.

In Vitro Experimental Workflow for this compound

cluster_0 Cell Culture & Treatment cluster_1 Analysis of Fibrotic Markers A 1. Seed Fibroblasts (e.g., Cardiac or Lung) B 2. Serum Starve (24 hours) A->B C 3. Pre-treat with this compound (Varying concentrations) B->C D 4. Induce Fibrosis (e.g., TGF-β1 for 24-48h) C->D E 5a. qPCR (α-SMA, Collagen I mRNA) D->E F 5b. Western Blot (α-SMA, Collagen I protein) D->F G 5c. Immunofluorescence (α-SMA, Collagen I staining) D->G

Caption: Workflow for assessing the anti-fibrotic effects of this compound on cultured fibroblasts.

In Vivo Experimental Workflow for this compound

cluster_0 Animal Model & Treatment cluster_1 Endpoint Analysis A 1. Induce Fibrosis in Rodents (e.g., Myocardial Infarction) B 2. Administer this compound (e.g., Oral Gavage, Twice Daily) A->B C 3. Continue Treatment (e.g., 8 weeks) B->C D 4a. Histology (Picrosirius Red for Collagen) C->D E 4b. Gene Expression (qPCR for Fibrotic Markers) C->E F 4c. Protein Analysis (Western Blot) C->F G 4d. Functional Assessment (e.g., Echocardiography) C->G

Caption: Workflow for evaluating the in vivo anti-fibrotic efficacy of this compound in a rodent model.

Experimental Protocols

In Vitro Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation

This protocol is a general guideline for assessing the anti-fibrotic effects of this compound on cultured fibroblasts. Optimization may be required for specific cell types and experimental conditions.

1. Cell Culture and Seeding:

  • Culture primary human cardiac or lung fibroblasts in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Seed cells into 6-well plates (for protein/RNA analysis) or on glass coverslips in 24-well plates (for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.

2. Serum Starvation:

  • Once cells reach the desired confluency, wash them with PBS and replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours.

3. This compound Pre-treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute this compound in the low-serum medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Pre-treat the serum-starved cells with the this compound dilutions or vehicle control (DMSO) for 1-2 hours.

4. Induction of Fibrosis:

  • Add TGF-β1 to the media to a final concentration of 5-10 ng/mL to induce fibroblast activation.

  • Include a control group with no TGF-β1 or this compound treatment.

  • Incubate the cells for 24-48 hours.

5. Analysis of Fibrotic Markers:

a. Quantitative Real-Time PCR (qPCR):

  • Extract total RNA from the cells using a suitable kit.
  • Synthesize cDNA and perform qPCR using primers for fibrotic marker genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).
  • Normalize the expression to a housekeeping gene (e.g., GAPDH).

b. Western Blot:

  • Lyse the cells and determine the protein concentration.
  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin or GAPDH).
  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

c. Immunofluorescence:

  • Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
  • Incubate with a primary antibody against α-SMA or Collagen I overnight at 4°C.
  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
  • Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
  • Capture images using a fluorescence microscope.

In Vivo Protocol: this compound Treatment in a Rodent Model of Myocardial Infarction

This protocol is based on the methodology described for a rat model of MI-induced cardiac fibrosis.[1] All animal procedures should be performed in accordance with institutional and national guidelines.

1. Induction of Myocardial Infarction:

  • Use adult male Lewis rats (2-3 months old).

  • Anesthetize the animals and perform a left thoracotomy.

  • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • A sham-operated group should undergo the same procedure without LAD ligation.

2. This compound Administration:

  • Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).

  • Begin treatment one week after the MI surgery.

  • Administer this compound orally at a dose of 10 mg/kg twice daily for 8 weeks.

  • A vehicle control group should receive the vehicle solution on the same schedule.

3. Endpoint Analysis (after 8 weeks of treatment):

a. Histological Analysis of Fibrosis:

  • Euthanize the animals and excise the hearts.
  • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
  • Section the hearts and stain with Picrosirius Red to visualize and quantify collagen deposition.
  • Use image analysis software to determine the percentage of the fibrotic area.

b. Gene Expression Analysis:

  • Isolate RNA from the infarct border zone of the left ventricle.
  • Perform qPCR to measure the mRNA levels of fibrotic genes such as Col1a1 and Postn (Periostin).

c. Functional Assessment (Echocardiography):

  • Perform echocardiography at baseline (before treatment) and at the end of the study to assess cardiac function parameters such as ejection fraction (EF) and fractional shortening (FS).

Conclusion

This compound presents a promising therapeutic agent for the investigation and potential treatment of fibrotic diseases. The provided protocols offer a framework for researchers to explore the anti-fibrotic effects of this compound in relevant in vitro and in vivo models. The ability of this compound to modulate the key pro-fibrotic TGF-β pathway underscores its potential as a valuable tool in fibrosis research and drug development.

References

Application Notes and Protocols for AM-8123 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular function.[1][2] Its development was facilitated by high-throughput screening (HTS) to identify selective modulators of this important therapeutic target. These application notes provide an overview of the screening cascade and key assays for the characterization of this compound, offering detailed protocols for researchers interested in identifying and evaluating novel APJ agonists.

Introduction

The apelin/APJ system is a critical regulator of cardiovascular homeostasis, with roles in modulating vascular tone, cardiac contractility, and fluid balance.[3] Dysregulation of this pathway is associated with conditions like heart failure, making the APJ receptor a promising target for therapeutic intervention.[3] this compound emerged from a high-throughput screening campaign designed to find selective small-molecule agonists for APJ.[4] This was followed by a series of in vitro assays to characterize its potency and mechanism of action, including cAMP inhibition, GTPγS binding, β-arrestin recruitment, and receptor internalization assays.[5]

Data Presentation: In Vitro Potency of APJ Agonists

The following tables summarize the in vitro potency of this compound in comparison to another small-molecule agonist, AMG 986, and the endogenous peptide ligand, pyr-apelin-13. Data is presented as log EC50 values.

Table 1: G-Protein Activation and Second Messenger Modulation

CompoundcAMP Inhibition (log EC50)GTPγS Binding (log EC50)
This compound-9.44 ± 0.04[5]-8.95 ± 0.05[5]
AMG 986-9.64 ± 0.03[5]-9.54 ± 0.03[5]
pyr-apelin-13-9.93 ± 0.03[5]-8.10 ± 0.05[5]

Table 2: Receptor Regulation and Downstream Signaling

Compoundβ-Arrestin Recruitment (log EC50)Receptor Internalization (log EC50)pERK (log EC50)pAKT (log EC50)
This compound-9.45 ± 0.08[5]-9.4 ± 0.03[5]-9.30 ± 0.09[4]-8.98 ± 0.07[4]
AMG 986-9.61 ± 0.13[5]-9.59 ± 0.03[5]N/AN/A
pyr-apelin-13-8.96 ± 0.03[5]-7.80 ± 0.04[5]-8.06 ± 0.15[4]-7.67 ± 0.05[4]

Signaling Pathways and Experimental Workflows

This compound-Mediated APJ Signaling Pathway

This compound activates the APJ receptor, which couples to Gαi proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5] Concurrently, G-protein activation and β-arrestin recruitment trigger downstream signaling cascades, including the phosphorylation of ERK and AKT, which are involved in cell survival and growth.[3][4][6]

APJ_Signaling_Pathway cluster_cytosol Cytosol AM8123 This compound APJ APJ Receptor AM8123->APJ Binds Gai Gαi APJ->Gai Activates B_Arrestin β-Arrestin APJ->B_Arrestin AC Adenylyl Cyclase Gai->AC Inhibits AKT_phos pAKT Gai->AKT_phos cAMP cAMP AC->cAMP ATP ATP ATP->AC ERK_phos pERK B_Arrestin->ERK_phos Downstream Cell Survival, Growth ERK_phos->Downstream AKT_phos->Downstream

Caption: this compound activates the APJ receptor, inhibiting cAMP and promoting ERK/AKT signaling.

High-Throughput Screening Workflow for APJ Agonists

The discovery of this compound began with a high-throughput screening campaign.[4] The primary screen involved a cAMP assay to identify compounds that inhibited forskolin-stimulated cAMP production in cells expressing the human APJ receptor. Hits from the primary screen were then confirmed and further characterized using a GTPγS binding assay to measure G-protein activation.[4] To ensure selectivity, counterscreens were performed against other GPCRs, such as the AT1 and β2-adrenergic receptors.[4]

HTS_Workflow cluster_screening Screening Cascade Library Small Molecule Library Primary Primary HTS: cAMP Assay (hAPJ-expressing cells) Library->Primary Hits Primary Hits Primary->Hits Confirmation Hit Confirmation: GTPγS Binding Assay Hits->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Counterscreen Selectivity Counterscreen (e.g., AT1, β2-AR) Confirmed_Hits->Counterscreen Selective_Hits Selective APJ Agonists (e.g., this compound) Counterscreen->Selective_Hits

References

Troubleshooting & Optimization

AM-8123 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding in vitro solubility challenges with AM-8123, a potent, orally active APJ agonist used in cardiovascular disease research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, small-molecule agonist for the apelin receptor (APJ).[2] It is used in research for the treatment of heart failure.[2] this compound functions by inhibiting Forskolin-stimulated cAMP production and promoting Gα protein activation.[1][3] This activation leads to the phosphorylation of downstream signaling proteins such as ERK and AKT.[4][5]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[3] For in vivo studies, co-solvent systems are often employed to achieve higher concentrations.[1]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: this compound is a hydrophobic compound. When a concentrated DMSO stock solution of a hydrophobic compound is diluted into an aqueous environment like cell culture media, the compound's solubility can decrease dramatically, leading to precipitation. This is a common issue for compounds with low water solubility.

Q4: What is the recommended storage for this compound stock solutions?

A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide: In Vitro Solubility Issues

This guide provides step-by-step solutions to common solubility problems encountered when using this compound in in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media The concentration of this compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Test a lower final concentration of this compound in your experiment. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to check for solvent toxicity. 3. Use a co-solvent: Prepare the working solution using a co-solvent system before final dilution in the medium. (See Protocol 2 below). 4. Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium.
Cloudiness or turbidity in the cell culture medium Formation of fine precipitates or micelles.1. Warm the medium: Gently warm the cell culture medium to 37°C before adding the this compound solution. 2. Sonication: Briefly sonicate the final solution to aid dissolution. Use a bath sonicator to avoid heating the sample.[1] 3. Vortexing: Vortex the solution immediately after adding the this compound stock to ensure rapid and uniform mixing.
Inconsistent experimental results Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.1. Visual inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your cells. 2. Prepare fresh dilutions: Prepare fresh working solutions for each experiment from a frozen stock. 3. Filter sterilization: If necessary, filter the final working solution through a 0.22 µm syringe filter compatible with your solvent system to remove any undissolved particles.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Notes
DMSO10 mM-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.40 mM)This formulation results in a clear solution and is suitable for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.40 mM)This formulation results in a clear solution and is suitable for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.40 mM)Suitable for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the compound: Accurately weigh the required amount of this compound powder (Molar Mass: 567.67 g/mol ).[2]

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Gently vortex the solution. If necessary, warm the solution briefly at 37°C or sonicate in a water bath to ensure complete dissolution.[1]

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol is designed to minimize precipitation upon dilution in aqueous cell culture media.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or a suitable co-solvent like PEG300.

  • Final Dilution: Gently vortex the cell culture medium while adding the this compound stock or intermediate dilution dropwise to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 0.5%.

  • Mix Thoroughly: Immediately after adding the compound, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause protein denaturation in the medium.

  • Visual Inspection: Visually confirm that no precipitation has occurred before adding the solution to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO to 10 mM weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix incubate Add to Cells mix->incubate

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein Gα Protein Activation APJ->G_protein cAMP ↓ cAMP Production G_protein->cAMP ERK ERK Phosphorylation G_protein->ERK AKT AKT Phosphorylation G_protein->AKT Cellular_Response Cardiovascular Effects ERK->Cellular_Response AKT->Cellular_Response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing AM-8123 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using AM-8123, a potent and selective small-molecule agonist for the apelin receptor (APJ), in cell-based assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is an orally active and potent agonist for the apelin receptor (APJ), a G-protein coupled receptor.[2] Its activation initiates several downstream signaling events, including the inhibition of forskolin-stimulated cAMP production, promotion of Gα protein activation, and phosphorylation of ERK and AKT kinases.[2][3][4] It also robustly induces β-arrestin recruitment and subsequent receptor internalization.[3][5] This activity makes it a valuable tool for cardiovascular research, particularly in the context of heart failure.[1]

Q2: How should I prepare and store this compound stock solutions? A2: Like many small molecules, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] To prepare the stock, ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C) can aid dissolution.[7] It is critical to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[6]

Q3: What is a recommended starting concentration range for an initial experiment? A3: For a new assay, it is advisable to test a broad, logarithmic dilution series of this compound to capture the full dose-response curve.[6] Based on published in vitro data showing activity in the low nanomolar range, a starting range of 100 pM to 10 µM is recommended.[3][5] This wide range will help identify the optimal concentration window for your specific cell line and endpoint.

Q4: I observed precipitation after adding this compound to my cell culture medium. What should I do? A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium.[7] Here are some troubleshooting steps:

  • Verify Stock Solution: Ensure your this compound is completely dissolved in the DMSO stock.

  • Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should not exceed 0.5%, with ≤0.1% being ideal to prevent solvent-induced cytotoxicity.[6]

  • Improve Dilution Technique: Avoid adding aqueous medium directly to your concentrated stock. Instead, perform serial dilutions in DMSO first. Then, add the final, small volume of DMSO-dissolved this compound to your pre-warmed (37°C) culture medium while mixing gently to facilitate dispersion.[7]

  • Consider Serum Content: Serum proteins can sometimes help solubilize compounds. If you are working in serum-free or low-serum conditions, solubility challenges may be more pronounced.[7]

Q5: How do I distinguish between the specific effects of APJ activation and general cytotoxicity? A5: This is a critical control. You must run a parallel cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells.[8] The optimal working concentration for your functional assays should be well below the threshold for cytotoxicity. For example, if you observe significant cell death at 10 µM, your functional experiments should be conducted at concentrations lower than this. See Protocol 2 for a detailed method.

Summary of this compound In Vitro Activity

The following table summarizes key quantitative data from published cell-based assays, providing a reference for expected potency.

Assay TypeCell LineParameterThis compound ValuePyr-Apelin-13 (Endogenous Ligand) ValueReference
cAMP InhibitionhAPJ-overexpressing cellslog EC50-9.44 ± 0.04-9.93 ± 0.03[3]
GTPγS BindinghAPJ-overexpressing cellslog EC50-8.95 ± 0.05-8.10 ± 0.05[3]
β-Arrestin RecruitmenthAPJ-overexpressing cellslog EC50-9.45 ± 0.08-8.96 ± 0.03[3]
Receptor InternalizationU2OS-hAPJ cellslog EC50-9.4 ± 0.03-7.80 ± 0.04[3]
ERK PhosphorylationCHO-hAPJ cellslog EC50-9.30 ± 0.09-8.06 ± 0.15[3]
AKT PhosphorylationCHO-hAPJ cellslog EC50-8.98 ± 0.07-7.67 ± 0.05[3]

Signaling & Experimental Workflows

AM_8123_Signaling_Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ Binds G_Protein Gαi / Gαq APJ->G_Protein Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits PLC PLC G_Protein->PLC Internalization Receptor Internalization Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP ERK ↑ p-ERK PLC->ERK AKT ↑ p-AKT PLC->AKT

Caption: this compound signaling cascade upon binding the APJ receptor.

Experimental_Workflow start Start: Hypothesis prep_stock 1. Prepare this compound Stock in DMSO start->prep_stock dose_response 2. Dose-Response Assay (e.g., 100 pM - 10 µM) prep_stock->dose_response cytotoxicity 3. Cytotoxicity Assay (Parallel to Dose-Response) prep_stock->cytotoxicity analyze 4. Analyze Data Determine EC50 & Cytotoxic Threshold dose_response->analyze cytotoxicity->analyze optimize 5. Select Optimal Concentration (Max effect, Min toxicity) analyze->optimize functional_assay 6. Perform Functional Assays (Using optimized concentration) optimize->functional_assay end End: Conclusion functional_assay->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at any concentration. 1. Concentration too low: The effective range for your cell line is higher. 2. Compound instability: Stock solution has degraded. 3. Insensitive cell line: The cell line may not express sufficient levels of the APJ receptor.1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare a fresh stock solution of this compound from powder. 3. Verify APJ expression in your cell line via qPCR or Western blot. Use a positive control cell line if possible.
High cell death observed across all concentrations. 1. Cytotoxicity: this compound is cytotoxic at the tested concentrations. 2. Solvent toxicity: Final DMSO concentration is too high. 3. Contamination: Cell culture may be contaminated.1. Test a lower concentration range. Ensure the observed effect in your functional assay is not simply due to cell death. 2. Ensure the final DMSO concentration is ≤0.1%. Include a "vehicle-only" control (cells + medium + highest % of DMSO). 3. Check for mycoplasma or other contaminants.[9]
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Improper mixing: Compound not evenly distributed in the well.1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for samples; fill them with sterile PBS or media instead.[10] 3. After adding this compound, mix gently by tapping the plate or using a plate shaker.
Dose-response curve is not sigmoidal. 1. Flat Curve: Compound is inactive in the tested range or assay is insensitive. 2. U-shaped Curve: May indicate off-target effects, compound precipitation at high concentrations, or a hormetic response.1. Widen the concentration range and validate the assay with a known positive control. 2. Visually inspect high-concentration wells for precipitation. Shorten incubation times or lower the top concentration.

digraph "Troubleshooting_Logic" {
graph [nodesep=0.3, ranksep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];

// Nodes problem [label="Problem Observed", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; no_effect [label="No Effect", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; high_death [label="High Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_variability [label="High Variability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause1 [label="Cause:\nConc. Too Low?\nCompound Bad?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nCytotoxicity?\nDMSO Too High?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Cause:\nUneven Seeding?\nEdge Effects?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol1 [label="Solution:\nIncrease Conc.\nMake Fresh Stock", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nLower Conc.\nCheck DMSO %", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nImprove Technique\nAvoid Outer Wells", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> no_effect; problem -> high_death; problem -> high_variability; no_effect -> cause1; high_death -> cause2; high_variability -> cause3; cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; }

Caption: A logical guide for troubleshooting common assay issues.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range (Dose-Response)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound for a specific biological readout (e.g., ERK phosphorylation, cAMP inhibition).

Materials:

  • Cells expressing the APJ receptor

  • 96-well cell culture plates (white or black for luminescence/fluorescence, clear for absorbance)

  • Complete cell culture medium

  • This compound powder and anhydrous DMSO

  • Assay-specific reagents (e.g., lysis buffer, detection reagents)

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Perform a serial dilution of the this compound stock.

    • First, create an intermediate stock by diluting the 10 mM stock in complete medium to twice the highest desired final concentration (e.g., 20 µM).

    • Perform 1:10 serial dilutions in complete medium across a row of a separate dilution plate.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control (medium with the same final % of DMSO) and a "no treatment" control.[6]

  • Incubation: Incubate the plate for the desired time period (this may also need optimization; a 24-48 hour period is a common starting point).[6]

  • Assay Performance: Perform the specific assay to measure the desired endpoint according to the manufacturer's protocol.

  • Data Analysis: Plot the response (e.g., luminescence, fluorescence) versus the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessing this compound Induced Cytotoxicity

This protocol uses a fluorescent dye that enters cells when membrane integrity is lost, providing a direct measure of cell death.

Materials:

  • Cells used in the functional assay

  • 96-well, black, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound and DMSO

  • A cytotoxicity dye (e.g., Incucyte® Cytotox Dyes, CellTox™ Green).[8][11]

  • Positive control for cytotoxicity (e.g., 1% Triton X-100 or another known cytotoxic agent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Reagent Preparation: Prepare this compound dilutions as in Protocol 1. Prepare the cytotoxicity dye according to the manufacturer's instructions. In many "real-time" assays, the dye is added to the treatment medium.[11]

  • Cell Treatment: Add the medium containing both the this compound dilutions and the cytotoxicity dye to the appropriate wells.

    • Negative Control: Cells treated with vehicle (DMSO) only.

    • Positive Control: Cells treated with a known cytotoxic agent to induce 100% cell death.

    • Background Control: Wells with medium and dye but no cells.[11]

  • Incubation and Imaging: Incubate the plate in a live-cell imaging system (e.g., Incucyte®) or a standard incubator.[8] Read the fluorescence at multiple time points (e.g., 2, 6, 12, 24, 48 hours) using a plate reader.

  • Data Analysis: Subtract the background fluorescence from all wells. Plot fluorescence intensity versus the log of the this compound concentration for each time point. Determine the CC50 (half-maximal cytotoxic concentration) value. This is the concentration that causes 50% of the maximal cell death signal. Your functional assays should use concentrations well below the CC50.

References

AM-8123 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AM-8123 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL. For aqueous buffers, it is advised to first dissolve this compound in a minimal amount of DMSO before further dilution.

Q2: What are the recommended storage conditions and shelf-life for this compound solutions?

A2: The stability of this compound solutions is highly dependent on the storage temperature. For optimal stability, it is crucial to adhere to the following storage guidelines.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf-Life
Solid Powder-20°C3 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: Is this compound stable in aqueous solutions for cell-based assays?

A3: While specific data on the long-term stability of this compound in aqueous buffers is limited, it is best practice to prepare fresh dilutions from a DMSO stock solution for each experiment. If temporary storage of aqueous solutions is necessary, they should be kept on ice and used within a few hours. Avoid prolonged storage of this compound in aqueous media at room temperature.

Q4: How does this compound exert its biological effects?

A4: this compound is a potent and selective agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1] Activation of APJ by this compound initiates downstream signaling cascades, including the phosphorylation of ERK and AKT, which are involved in various physiological processes such as cardiovascular function.[2][3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.

This issue could be related to the degradation of the compound in solution.

Table 2: Troubleshooting Inconsistent this compound Activity

Potential Cause Recommended Action
Improper Storage Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (see Table 1). Avoid repeated freeze-thaw cycles by preparing aliquots.
Degradation in Aqueous Buffer Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
Solvent Quality Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can affect the stability of dissolved compounds.
Light Exposure While specific photostability data is unavailable, it is good laboratory practice to protect solutions from direct light, especially during long incubations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate light-protecting tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Stability Assessment of this compound in Experimental Buffer

This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental buffer.

  • Prepare a fresh solution of this compound in the desired aqueous buffer at the final working concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions relevant to the experiment (e.g., on ice, at room temperature, at 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.

Visualizations

AM8123_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein G Protein APJ->G_protein Activation ERK_pathway ERK G_protein->ERK_pathway Phosphorylation AKT_pathway AKT G_protein->AKT_pathway Phosphorylation Cellular_Response Cellular Response (e.g., Cardiovascular function) ERK_pathway->Cellular_Response AKT_pathway->Cellular_Response Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Aliquots) Start->Check_Storage Check_Prep Review Solution Preparation (Fresh Dilutions, Solvent Quality) Start->Check_Prep Perform_QC Perform Analytical QC (e.g., HPLC on stock) Check_Storage->Perform_QC Check_Prep->Perform_QC Problem_Solved Results are Consistent Perform_QC->Problem_Solved Peak Integrity Confirmed Contact_Support Contact Technical Support Perform_QC->Contact_Support Degradation Observed

References

unexpected off-target effects of AM-8123

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AM-8123

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a potent, orally active small-molecule agonist for the apelin receptor (APJ). The information is intended for scientists and drug development professionals to address potential issues during experimentation.

Based on publicly available research, this compound is a selective agonist for the APJ receptor. During its development, it was screened against the AT1 and β2-adrenergic receptors to ensure selectivity.[1] To date, significant unexpected off-target effects have not been documented in the scientific literature. This guide addresses questions regarding its known mechanism of action, selectivity, and provides troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[2] Its binding to the APJ receptor initiates several downstream signaling events, including the inhibition of forskolin-stimulated cAMP production, activation of Gα proteins, recruitment of β-arrestin, and phosphorylation of downstream kinases like ERK and AKT.[1][3][4]

Q2: Has this compound been tested for selectivity against other receptors?

A2: Yes. During its discovery phase, screening hits for the program were tested against the AT1 and β₂-adrenergic receptors as "antitargets" to confirm selectivity for the APJ receptor.[1] A related compound, AMG 986, was also evaluated in safety pharmacology studies and showed no significant inhibition of the hERG channel and no adverse effects on the central nervous or respiratory systems in rats.[1]

Q3: What are the expected downstream signaling outcomes of APJ activation by this compound?

A3: Activation of APJ by this compound is known to stimulate two primary signaling cascades. The G-protein pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][5] It also activates kinase cascades, leading to the phosphorylation of ERK and AKT.[1][4] Concurrently, it stimulates the recruitment of β-arrestin to the receptor, which can lead to receptor internalization and also initiate separate signaling events.[3][5]

Q4: How does the potency of this compound compare to the endogenous ligand?

A4: this compound is reported to be more potent than the endogenous ligand pyr-apelin-13 in mediating both ERK and AKT phosphorylation.[1] Specific EC₅₀ values are detailed in the data table below.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in key signaling assays compared to the endogenous ligand, pyr-apelin-13.

Assay Compound Metric Value Cell Line
ERK PhosphorylationThis compoundlog EC₅₀-9.30 ± 0.09CHO cells overexpressing hAPJ
pyr-apelin-13log EC₅₀-8.06 ± 0.15CHO cells overexpressing hAPJ
AKT PhosphorylationThis compoundlog EC₅₀-8.98 ± 0.07CHO cells overexpressing hAPJ
pyr-apelin-13log EC₅₀-7.67 ± 0.05CHO cells overexpressing hAPJ
Data sourced from Ason, B., et al. (2020). JCI Insight.[1]

Troubleshooting Guide

Q5: My cells are not showing a decrease in cAMP levels after this compound treatment. What could be the issue?

A5: There are several potential reasons for this:

  • APJ Receptor Expression: Confirm that your cell line endogenously expresses the APJ receptor at sufficient levels. If not, consider using a cell line engineered to overexpress human APJ (hAPJ), such as the CHO cells used in validation studies.[1]

  • Adenylyl Cyclase Stimulation: The inhibitory effect of this compound on cAMP is typically measured after stimulating adenylyl cyclase with an agent like forskolin. Ensure you are pre-treating with forskolin to elevate basal cAMP levels before adding this compound.[3]

  • Cell Health: Ensure cells are healthy and within a proper passage number. Poor cell health can lead to blunted signaling responses.

  • Assay Sensitivity: Verify that your cAMP assay (e.g., HTRF, ELISA) has the required sensitivity to detect the expected decrease. Run appropriate positive and negative controls.

Q6: I am seeing a weaker than expected ERK/AKT phosphorylation signal. How can I troubleshoot this?

A6:

  • Time Course: Phosphorylation events are often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point for your specific cell system.

  • Serum Starvation: High background kinase activity from growth factors in serum can mask the effect of your compound. Ensure cells are properly serum-starved (e.g., for 4-24 hours) before treatment with this compound.

  • Antibody Quality: Verify the specificity and sensitivity of your phospho-ERK and phospho-AKT primary antibodies. Use a positive control (e.g., EGF, insulin, or the endogenous ligand apelin) to confirm the antibody and cell system are responsive.

  • Compound Potency: Confirm the integrity and concentration of your this compound stock solution.

Q7: I suspect this compound is causing an effect in my experiment that is not mediated by APJ. How can I confirm this?

A7: To determine if an observed effect is APJ-mediated or a potential off-target effect, you can perform the following control experiments:

  • Use a Null Cell Line: Replicate the experiment in a parental cell line that does not express the APJ receptor. An APJ-mediated effect should be absent in these cells.

  • Use an APJ Antagonist: Pre-treat your cells with a known APJ receptor antagonist before adding this compound. If the effect is blocked by the antagonist, it is highly likely to be on-target.

  • Knockdown/Knockout Model: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate APJ expression in your model system. The effect of this compound should be significantly diminished in the knockdown/knockout cells.

Visualized Protocols and Pathways

This compound On-Target Signaling Pathway

AM8123_Signaling cluster_membrane Plasma Membrane cluster_G_protein G-Protein Signaling cluster_Arrestin_Kinase β-Arrestin / Kinase Signaling APJ APJ Receptor G_protein Gαi/Gq APJ->G_protein activates B_Arrestin β-Arrestin APJ->B_Arrestin recruits AM8123 This compound AM8123->APJ binds & activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates AKT p-AKT G_protein->AKT cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG ERK p-ERK B_Arrestin->ERK Internalization Receptor Internalization B_Arrestin->Internalization

Caption: On-target signaling pathways activated by this compound upon binding to the APJ receptor.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow Workflow for Investigating a Potential Off-Target Effect Start Observe Unexpected Phenotypic Effect Confirm Confirm Effect with Dose-Response Curve Start->Confirm Test_Null Test in APJ-Null Parental Cell Line Confirm->Test_Null Antagonist Perform Experiment with APJ Antagonist Pre-treatment Test_Null->Antagonist If effect persists Result_On Conclusion: Effect is On-Target (APJ-Mediated) Test_Null->Result_On If effect is absent Knockdown Test in APJ Knockdown (siRNA/CRISPR) Cells Antagonist->Knockdown If effect persists Antagonist->Result_On If effect is blocked Knockdown->Result_On If effect is absent Result_Off Conclusion: Potential Off-Target Effect (Requires further investigation) Knockdown->Result_Off If effect persists

Caption: Logic diagram for determining if an observed experimental effect is APJ-mediated.

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF)
  • Cell Plating: Seed CHO cells overexpressing hAPJ in a low-volume 384-well plate and incubate overnight.

  • Serum Starvation: Gently replace growth media with serum-free media and incubate for at least 4 hours.

  • Compound Addition: Add this compound at various concentrations to the appropriate wells.

  • Stimulation: Add forskolin (e.g., final concentration of 1-10 µM) to all wells except the negative control, and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. The signal is typically read on a plate reader capable of HTRF.

  • Data Analysis: Convert fluorescence ratios to cAMP concentrations using a standard curve. Plot the inhibition of the forskolin response versus the log concentration of this compound to determine an IC₅₀ value.

Protocol 2: ERK/AKT Phosphorylation Assay (Western Blot)
  • Cell Plating: Seed cells (e.g., HUVECs or hAPJ-CHO) in 6-well plates and allow them to adhere and reach ~80-90% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-24 hours.

  • Treatment: Treat cells with a dose-response of this compound for the predetermined optimal time (e.g., 15 minutes). Include a vehicle control and a positive control (e.g., pyr-apelin-13).

  • Lysis: Immediately place plates on ice, wash once with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK) or phospho-AKT (p-AKT) overnight at 4°C.

    • Wash membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize the phosphorylation signal to total protein levels.

References

AM-8123 signal-to-noise ratio in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-8123. The information is designed to help you address common issues and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent agonist for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating the APJ receptor, which leads to the inhibition of forskolin-stimulated cAMP production and the promotion of Gα protein activation.[1] This activation can trigger downstream signaling pathways, including β-arrestin recruitment and phosphorylation of ERK and AKT.[1][2]

Q2: In which assays can this compound be used?

A2: this compound is suitable for a variety of in vitro and in vivo assays designed to study the APJ receptor signaling pathway. Commonly used assays include:

  • cAMP inhibition assays[2]

  • β-arrestin recruitment assays (e.g., PathHunter)[2][3]

  • Receptor internalization assays[2]

  • GTPγS binding assays[2]

  • ERK and AKT phosphorylation assays (Western Blot or In-Cell Western)[1][4]

Q3: What are the reported potency (EC50) values for this compound in different assays?

A3: The potency of this compound can vary depending on the assay system. The table below summarizes some reported EC50 values.

Assay TypeReported logEC50Reference
cAMP Inhibition-9.44 ± 0.04[2][5]
GTPγS Binding-8.95 ± 0.05[2][5]
β-Arrestin Recruitment-9.45 ± 0.08[2][5]

Q4: How should I prepare and store this compound?

A4: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline have been described to achieve a clear solution.[1]

Troubleshooting Guides

A low signal-to-noise ratio is a common challenge in cell-based assays. Below are troubleshooting guides for specific assays involving this compound.

General Troubleshooting for Low Signal-to-Noise Ratio
Potential Cause Recommended Solution(s)
Suboptimal Cell Density Determine the optimal cell density for your specific assay through titration. Too few cells will produce a weak signal, while too many can lead to a high background.[6][7]
High Background from Media Use phenol red-free media to reduce autofluorescence. Consider performing measurements in a buffered saline solution like PBS with calcium and magnesium.[8]
Incorrect Plate Choice Use black plates for fluorescence assays to minimize background and crosstalk. For luminescence, white plates are recommended to maximize signal.[6]
Inappropriate Instrument Settings Optimize the gain setting on your plate reader to amplify the signal without reaching saturation. If available, use an automatic gain adjustment feature.[6][8] Adjust the focal height of the reader to the optimal position within the well.[8]
Ligand Degradation Ensure proper storage of this compound stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Troubleshooting Specific Assays

β-Arrestin Recruitment Assays (e.g., PathHunter)

Problem Potential Cause Recommended Solution(s)
Weak or No Signal Low receptor expression.Ensure the cell line expresses the APJ receptor at an optimal level. High expression can sometimes lead to constitutive activity and high background.[9]
Suboptimal agonist concentration or incubation time.Perform a dose-response curve with this compound to identify the optimal concentration range. Optimize the incubation time as the kinetics of β-arrestin recruitment can vary.[9]
Inefficient enzyme complementation.Verify the expression and functionality of the tagged β-arrestin and receptor constructs.[10]
High Background Non-specific binding.Include appropriate controls, such as a parental cell line that does not express the tagged receptor.[11]
Constitutive receptor activity.This may be inherent to the cell line or due to very high receptor expression levels.

cAMP Inhibition Assays

Problem Potential Cause Recommended Solution(s)
High Variability between Replicates Inconsistent cell numbers per well.Ensure a homogenous cell suspension when plating.
Inefficient inhibition of phosphodiesterases (PDEs).Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[7]
Low Assay Window Suboptimal forskolin concentration.Titrate forskolin to determine the concentration that yields a robust cAMP signal without causing cytotoxicity.
Insufficient agonist stimulation time.Optimize the incubation time with this compound to ensure the equilibrium of the response is reached.[7]

ERK/AKT Phosphorylation (Western Blot)

Problem Potential Cause Recommended Solution(s)
Weak Phospho-Signal High basal phosphorylation.Serum-starve cells prior to stimulation with this compound to reduce background phosphorylation.[12]
Suboptimal stimulation time.Perform a time-course experiment to determine the peak of ERK or AKT phosphorylation, which is often transient.[4]
Inefficient protein extraction or antibody issues.Use appropriate lysis buffers with phosphatase and protease inhibitors. Ensure your primary and secondary antibodies are validated and used at the correct dilutions.
Inconsistent Loading Inaccurate protein quantification.Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control like GAPDH or β-actin. It is also recommended to probe for total ERK/AKT on the same membrane after stripping.[12]

Experimental Protocols

General Protocol for a Cell-Based β-Arrestin Recruitment Assay (e.g., PathHunter)
  • Cell Plating: Seed a PathHunter cell line expressing the APJ receptor in a 384-well white, clear-bottom plate at a pre-optimized density. Incubate overnight.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Agonist Stimulation: Add the diluted this compound or control vehicle to the cells and incubate for the optimized duration (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagent according to the manufacturer's protocol and incubate at room temperature in the dark for approximately 60 minutes.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

General Protocol for ERK Phosphorylation Western Blot
  • Cell Culture and Starvation: Culture cells to approximately 80-90% confluency. Serum-starve the cells for 4-18 hours before the experiment.[12]

  • Ligand Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK (or phospho-AKT) overnight at 4°C.[13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[12]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK (or total AKT) to normalize the data.[12][13]

Visualizations

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane AM8123 This compound APJ APJ Receptor AM8123->APJ binds G_protein Gαi/o APJ->G_protein activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production ERK_AKT pERK / pAKT Beta_Arrestin->ERK_AKT Internalization Receptor Internalization Beta_Arrestin->Internalization Downstream Cellular Responses ERK_AKT->Downstream

Caption: Signaling pathway of this compound via the APJ receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in Microplate C 3. Add Compound to Cells & Incubate A->C B 2. Prepare this compound Dilutions B->C D 4. Add Detection Reagents C->D E 5. Read Plate (Luminescence/Fluorescence) D->E F 6. Analyze Data (Dose-Response Curve) E->F

Caption: General workflow for a cell-based assay with this compound.

Troubleshooting_Tree Start Low Signal-to-Noise Ratio CheckControls Are controls (positive/negative) working? Start->CheckControls CheckSignal Is the signal weak or the background high? CheckControls->CheckSignal Yes SystematicError Investigate Systematic Error (Pipetting, Instrument) CheckControls->SystematicError No WeakSignal Weak Signal CheckSignal->WeakSignal Weak Signal HighBackground High Background CheckSignal->HighBackground High Background OptimizeCells Optimize Cell Density & Health WeakSignal->OptimizeCells OptimizeReagents Check Reagent Concentration & Incubation Time WeakSignal->OptimizeReagents OptimizeReader Optimize Reader Settings (Gain, Focal Height) WeakSignal->OptimizeReader ChangeMedia Use Phenol Red-Free Media HighBackground->ChangeMedia CheckPlate Use Appropriate Microplate (Black/White) HighBackground->CheckPlate WashSteps Optimize Wash Steps (if applicable) HighBackground->WashSteps

Caption: Troubleshooting decision tree for low signal-to-noise.

References

preventing AM-8123 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of AM-8123 to prevent its degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent small-molecule agonist for the apelin receptor (APJ).[1][2] It mimics the action of the endogenous ligand apelin, leading to the activation of downstream signaling pathways. A key mechanism of action involves the activation of Gα proteins, which inhibits forskolin-stimulated cAMP production.[1] this compound is known to promote the phosphorylation of both ERK and AKT.[1][3] This activity makes it a valuable tool for research in areas such as cardiovascular disease.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the stability and activity of this compound. Recommendations for storage are summarized in the table below.

Q3: How should I prepare this compound solutions for my experiments?

A3: For in vitro experiments, it is recommended to prepare a stock solution in a high-quality anhydrous solvent such as DMSO.[1] For in vivo studies, the stock solution can be further diluted in appropriate vehicles.[1] It is crucial to ensure complete dissolution; sonication or gentle heating may be used if precipitation occurs.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Q4: I am observing lower than expected efficacy in my cell-based assays. Could this compound be degrading in my cell culture medium?

A4: Yes, reduced potency is a common sign of compound instability in cell culture. Small molecules like this compound can be susceptible to degradation under typical cell culture conditions (37°C, 5% CO2). Factors such as pH shifts in the media, enzymatic activity from serum components, and prolonged incubation times can contribute to degradation.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues that may arise from the potential degradation of this compound during experiments.

Observed Issue Potential Cause Recommended Solution
Reduced or inconsistent biological activity Degradation in solution: this compound may be unstable in aqueous solutions over extended periods, especially at physiological temperatures.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the compound spends in aqueous media before being added to the cells.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Precipitation of the compound in media Poor aqueous solubility: this compound has limited solubility in aqueous media, which can be exacerbated by interactions with media components.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%).- Use a solubilizing agent in your formulation if compatible with your experimental design.[1]- Visually inspect the media for any signs of precipitation after adding this compound.
High variability between experimental replicates Inconsistent compound handling or storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Ensure consistent and accurate pipetting of the compound.- Use the same batch of media and supplements for a set of experiments to minimize variability.
Loss of activity in serum-containing media Enzymatic degradation: Enzymes present in fetal bovine serum (FBS) or other serum products can metabolize and inactivate small molecules.- If your cell line can tolerate it, consider reducing the serum concentration during the treatment period.- For short-term experiments, you may be able to treat cells in serum-free media.
Adsorption to plasticware Hydrophobic nature of the compound: this compound, like many small molecules, may adsorb to the surface of plastic labware, reducing its effective concentration.- Consider using low-protein-binding plates and tubes, especially for sensitive assays at low concentrations.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases.
Exposure to light Photodegradation: Although not specifically documented for this compound, many complex organic molecules are sensitive to light.- Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media

This protocol provides a general method to evaluate the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • 96-well plate or microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the complete cell culture medium with this compound to the final working concentration you use in your experiments.

  • Aliquot the spiked medium into sterile microcentrifuge tubes or a 96-well plate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

  • To stop further degradation, immediately add an equal volume of cold acetonitrile to the aliquot to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.

Visualizations

AM8123_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein Gα Protein APJ->G_protein Activation PI3K PI3K APJ->PI3K RAF RAF APJ->RAF cAMP cAMP Production G_protein->cAMP Inhibition AKT AKT PI3K->AKT Cellular_Response Cardioprotective Effects AKT->Cellular_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Signaling pathway of this compound via the APJ receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Prepare Fresh Working Solution Stock->Working Treatment Treat Cells with this compound Working->Treatment Incubation Incubate (37°C, 5% CO2) Monitor Time Treatment->Incubation Assay Perform Downstream Assay (e.g., Western Blot for p-ERK/p-AKT) Incubation->Assay Data Analyze and Interpret Results Assay->Data

Caption: General experimental workflow for using this compound.

References

AM-8123 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of AM-8123, a potent and selective small-molecule agonist of the apelin receptor (APJ). Here you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to ensure the successful and reproducible application of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, helping to identify potential causes and providing actionable solutions to mitigate experimental variability.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected agonist activity (e.g., in cAMP or phosphorylation assays) Compound Solubility/Stability: this compound may have precipitated out of solution. Stock solutions may have degraded due to improper storage.Ensure complete dissolution of this compound. For in vitro assays, use freshly opened DMSO for stock solutions and consider ultrasonic treatment. For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
Cell Health and Density: Inconsistent cell passage number, high cell confluence, or low cell viability can lead to variable receptor expression and signaling capacity.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for your specific assay, as high density can decrease the assay window and low density may not produce a sufficient signal.
Assay Conditions: Sub-optimal incubation times, temperature, or reagent concentrations can affect the outcome.Optimize stimulation time with this compound to ensure the reaction has reached equilibrium. For cAMP assays, include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
High background signal in functional assays Constitutive Receptor Activity: Some cell lines overexpressing APJ may exhibit ligand-independent signaling.Measure basal activity in the absence of this compound to establish a baseline. If high, consider using a cell line with lower receptor expression or optimizing assay conditions to minimize basal signaling.
Serum Effects: Components in fetal bovine serum (FBS) can sometimes activate GPCRs.For sensitive assays like ERK phosphorylation, serum-starve cells for a period (e.g., overnight) before agonist stimulation to reduce basal signaling.
Variability in in vivo results Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variable exposure.Ensure consistent administration of this compound. For oral gavage, ensure the compound is properly formulated to maximize bioavailability. For intravenous infusion, use a consistent infusion rate. The terminal half-life of this compound has been reported as 3.2 hours in rats and 2.2 hours in dogs.[2]
Animal Model: The physiological state of the animal model can influence the response. For example, the effects of this compound on cardiovascular parameters were observed in anesthetized but not conscious dogs, possibly due to the sympatholytic effects of anesthesia.[2]Carefully control for and consider the impact of anesthesia and the specific pathophysiology of the animal model on the experimental outcome.
Unexpected off-target effects Non-specific Binding: At high concentrations, this compound may interact with other receptors or cellular components.Perform dose-response experiments to determine the optimal concentration range for APJ-specific effects. Include appropriate negative controls, such as a parental cell line not expressing APJ, to identify off-target effects. This compound has been screened against the AT1 and β2-adrenergic receptors to confirm selectivity for APJ.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective small-molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[4][5] Upon binding to APJ, this compound activates downstream signaling pathways. This includes the inhibition of forskolin-stimulated cAMP production, promotion of Gα protein activation, recruitment of β-arrestin, and induction of ERK and AKT phosphorylation.[3][6]

Q2: How should I prepare and store this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO to make a stock solution (e.g., 100 mg/mL).[1] It is important to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] For in vivo studies, various formulations can be used, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Powdered this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for 6 months or at -20°C for 1 month.[1]

Q3: What are the expected EC50 values for this compound in different assays?

A3: The potency of this compound can vary depending on the specific assay and cell system used. Please refer to the Quantitative Data Summary table below for reported EC50 values in various functional assays.

Q4: What are appropriate positive and negative controls for experiments with this compound?

A4: A suitable positive control is the endogenous ligand, such as pyr-apelin-13.[3] For negative controls, a vehicle control (the solvent used to dissolve this compound) should always be included. In cell-based assays, using a parental cell line that does not express the APJ receptor can help identify off-target effects.

Q5: In which experimental models has this compound been used?

A5: this compound has been characterized in various in vitro and in vivo models. In vitro studies have utilized cell lines such as CHO cells overexpressing human APJ (hAPJ), human umbilical vein endothelial cells (HUVECs), and U2OS cells.[3][5] In vivo studies have been conducted in rat models of myocardial infarction and in beagle dogs to assess cardiovascular function.[2][3]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various in vitro functional assays. These values can serve as a reference for researchers to compare with their own experimental results.

AssayCell LineParameterThis compoundpyr-apelin-13 (for comparison)
cAMP InhibitionhAPJ-overexpressing cellslog EC50-9.44 ± 0.04-9.93 ± 0.03
GTPγS BindinghAPJ-overexpressing cellslog EC50-8.95 ± 0.05-8.10 ± 0.05
β-arrestin RecruitmenthAPJ-overexpressing cellslog EC50-9.45 ± 0.08-8.96 ± 0.03
APJ InternalizationU2OS cells overexpressing hAPJlog EC50-9.4 ± 0.03-7.80 ± 0.04
ERK PhosphorylationCHO cells overexpressing hAPJlog EC50-9.30 ± 0.09-8.06 ± 0.15
AKT PhosphorylationCHO cells overexpressing hAPJlog EC50-8.98 ± 0.07-7.67 ± 0.05

Data sourced from Ason B, et al. JCI Insight. 2020.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes how to measure the recruitment of β-arrestin to the APJ receptor upon stimulation with this compound.

  • Cell Line: U2OS or CHO cells stably co-expressing the ProLink™ (PK)-tagged APJ receptor and the Enzyme Acceptor (EA)-tagged β-arrestin.

  • Methodology:

    • Cell Plating: Seed the cells in a 384-well white, solid-bottom plate at a pre-optimized density and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound and the positive control (pyr-apelin-13) in assay buffer. Include a vehicle-only control.

    • Agonist Stimulation: Add the diluted compounds to the respective wells and incubate the plate at 37°C for 90 minutes.

    • Signal Detection: Add the PathHunter® detection reagents to all wells and incubate at room temperature for 60 minutes to allow for signal development.

    • Data Acquisition: Read the chemiluminescent signal using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and fit the dose-response curves using a four-parameter logistic equation to determine EC50 values.

In Vitro ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation in response to this compound treatment.

  • Cell Line: CHO cells overexpressing hAPJ or HUVECs.

  • Methodology:

    • Cell Culture and Serum Starvation: Plate cells to achieve 80-90% confluency. Before the experiment, serum-starve the cells (e.g., in serum-free media) for at least 4 hours to reduce basal phosphorylation levels.

    • Agonist Treatment: Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.

    • Cell Lysis: Aspirate the media and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

    • Densitometry Analysis: Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the vehicle-treated control.

In Vivo Cardiovascular Function Assessment in a Rat Model of Myocardial Infarction

This protocol describes the evaluation of this compound's effect on cardiac function in a rat model.

  • Animal Model: Lewis rats with myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.

  • Methodology:

    • Animal Grouping: Randomly assign rats with confirmed myocardial infarction (e.g., ejection fraction ≤ 45%) to different treatment groups: Vehicle, this compound (e.g., 100 mg/kg, administered orally twice daily), and other relevant controls like losartan.[3]

    • Chronic Dosing: Administer the treatments for a specified period (e.g., 9 weeks).[3]

    • Functional Assessment (Echocardiography): Perform echocardiography at baseline and at various time points during the treatment period to assess cardiovascular parameters such as ejection fraction (EF), fractional shortening (FS), end-systolic volume (ESV), and end-diastolic volume (EDV).

    • Invasive Hemodynamics: At the end of the study, perform invasive hemodynamic assessment using a pressure-volume conductance catheter to measure parameters like stroke volume (SV), dP/dt max (a measure of contractility), and systemic vascular resistance (SVR).

    • Histological Analysis: After euthanasia, collect heart tissue for histological analysis (e.g., Picrosirius red staining) to assess cardiac fibrosis and collagen deposition.

    • Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

This compound Signaling Pathway

AM8123_Signaling_Pathway cluster_membrane Plasma Membrane APJ APJ Receptor G_protein Gαi/Gq APJ->G_protein activates Beta_arrestin β-arrestin APJ->Beta_arrestin recruits cAMP ↓ cAMP G_protein->cAMP PLC PLC G_protein->PLC AM8123 This compound AM8123->APJ binds ERK ↑ p-ERK Beta_arrestin->ERK PLC->ERK AKT ↑ p-AKT PLC->AKT Cardiovascular_effects Cardiovascular Effects (e.g., ↑ Cardiac Function) ERK->Cardiovascular_effects AKT->Cardiovascular_effects Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis prep_cells 1. Plate Cells (e.g., CHO-hAPJ) serum_starve 2. Serum Starve (if required) prep_cells->serum_starve prep_compound 3. Prepare this compound Serial Dilutions serum_starve->prep_compound stimulate 4. Stimulate Cells with this compound prep_compound->stimulate incubate 5. Incubate (Optimized Time & Temp) stimulate->incubate detect_signal 6. Detect Signal (e.g., Luminescence, Western Blot) incubate->detect_signal analyze 7. Normalize Data & Generate Dose-Response Curve detect_signal->analyze calculate_ec50 8. Calculate EC50 analyze->calculate_ec50

References

interpreting inconsistent data with AM-8123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with AM-8123, a small molecule agonist of the Apelin Receptor (APJ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist for the Apelin Receptor (APJ), a G-protein coupled receptor. It mimics the action of the endogenous ligand, apelin.[1][2] Its mechanism of action involves binding to and activating the APJ receptor, which can lead to downstream signaling events such as G-protein coupling, β-arrestin recruitment, and receptor internalization.[3]

Q2: What are the expected downstream signaling effects of this compound?

Upon activation of the APJ receptor by this compound, several downstream signaling pathways are modulated. In human APJ-overexpressing cells, this compound has been shown to alter cAMP levels and promote the binding of GTPγS.[3] Furthermore, it induces the phosphorylation of ERK and AKT in a dose-dependent manner.[1][4]

Q3: In which experimental models has this compound been tested?

This compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized Chinese Hamster Ovary (CHO) cells overexpressing human APJ (hAPJ) and Human Umbilical Vein Endothelial Cells (HUVECs).[1] In vivo studies have been conducted in rat and canine models of impaired cardiac function.[3]

Troubleshooting Inconsistent Data

Problem: I am observing high variability or inconsistent results in my in vitro assays with this compound.

High variability in in vitro assays can arise from several factors. The following guide provides potential causes and solutions to help you troubleshoot your experiments.

Potential Cause 1: Cell Line Issues
Specific Issue Troubleshooting Steps
Low or inconsistent APJ receptor expression - Verify APJ expression levels in your cell line using qPCR or Western blot. - Ensure consistent passage number for all experiments, as receptor expression can change over time. - If using a transient transfection system, optimize transfection efficiency.
Cell health and viability - Regularly check cell viability using methods like Trypan Blue exclusion. - Ensure cells are not overgrown or starved before the experiment. - Culture cells in a consistent and optimal environment (temperature, CO2, humidity).
Mycoplasma contamination - Routinely test cell cultures for mycoplasma contamination, which can alter cellular responses.
Potential Cause 2: Reagent and Compound Handling
Specific Issue Troubleshooting Steps
Incorrect this compound concentration - Verify the stock concentration of your this compound solution. - Prepare fresh dilutions for each experiment from a validated stock. - Use calibrated pipettes for accurate liquid handling.
Compound degradation - Store this compound stock solutions at the recommended temperature and protect from light. - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
Assay buffer components - Ensure the assay buffer is compatible with your assay and does not interfere with this compound activity. - Maintain consistent pH and ionic strength of all buffers.
Potential Cause 3: Assay-Specific Problems
Specific Issue Troubleshooting Steps
Inconsistent incubation times - Use a precise timer for all incubation steps. - For time-sensitive assays, stagger the addition of reagents to plates to ensure consistent timing for all wells.
Edge effects in plate-based assays - Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. - Ensure proper sealing of plates during incubation.
Signal detection issues - Optimize detector gain and settings on your plate reader or imaging system. - Ensure that the signal is within the linear range of the instrument.

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the APJ receptor upon stimulation with this compound.

  • Cell Plating: Seed CHO cells stably expressing hAPJ and a β-arrestin reporter system (e.g., PathHunter®) in a 96-well plate at a density of 20,000 cells/well.

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Stimulation: Add the diluted this compound or control (vehicle) to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect changes in ERK phosphorylation in response to this compound.

  • Cell Culture and Starvation: Culture hAPJ-expressing CHO cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Stimulation: Treat the cells with varying concentrations of this compound for 5-10 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.

Visualizations

AM8123_Signaling_Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein Gαi/Gαq APJ->G_protein beta_arrestin β-Arrestin APJ->beta_arrestin cAMP ↓ cAMP G_protein->cAMP GTP_binding ↑ GTPγS Binding G_protein->GTP_binding ERK_pathway ERK Phosphorylation G_protein->ERK_pathway AKT_pathway AKT Phosphorylation G_protein->AKT_pathway Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Signaling pathway of this compound upon binding to the APJ receptor.

Troubleshooting_Workflow start Inconsistent Data Observed check_cells Verify Cell Health and Receptor Expression start->check_cells check_reagents Confirm Reagent Integrity and Concentration check_cells->check_reagents check_protocol Review Experimental Protocol and Timing check_reagents->check_protocol issue_resolved Data Consistent check_protocol->issue_resolved issue_unresolved Issue Persists check_protocol->issue_unresolved No improvement contact_support Contact Technical Support issue_unresolved->contact_support

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Validation & Comparative

Validating AM-8123 Efficacy: A Comparison of siRNA Knockdown and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the on-target effects of the novel APJ receptor agonist, AM-8123. We present supporting experimental data, detailed protocols for key assays, and a proposed workflow for definitive validation using siRNA-mediated knockdown of the APJ receptor.

This compound has emerged as a potent, orally available small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) with significant therapeutic potential in cardiovascular diseases.[1][2] Preclinical studies have demonstrated its efficacy in improving cardiac function.[1][3] However, rigorous validation is essential to unequivocally attribute these effects to its interaction with the APJ receptor. This guide will compare the use of siRNA knockdown as a gold-standard validation method with other experimental alternatives.

Performance of this compound in Preclinical Models

This compound has been characterized through a series of in vitro and in vivo assays, demonstrating its function as a full agonist of the APJ receptor, comparable to the endogenous ligand apelin.

In Vitro Activity of this compound

The following table summarizes the key in vitro functional and signaling assays performed to characterize this compound.

Assay TypeKey FindingCell LineReference
G-protein Activation
cAMP InhibitionThis compound potently inhibits forskolin-stimulated cAMP production.hAPJ-overexpressing cells[1][3]
GTPγS BindingPromotes Gα protein activation.CHO cells expressing hAPJ[4]
Downstream Signaling
ERK PhosphorylationInduces ERK phosphorylation in a dose-dependent manner, with greater potency than pyr-apelin-13.HUVECs, CHO-hAPJ[2][3]
AKT PhosphorylationStimulates AKT phosphorylation, demonstrating greater potency than pyr-apelin-13.CHO-hAPJ[3][5]
Receptor Interaction
β-Arrestin RecruitmentCauses rapid β-arrestin translocation from the cytoplasm to the plasma membrane.APJ-expressing cells[1][3]
Receptor InternalizationInduces APJ receptor internalization with greater potency than pyr-apelin-13.U2OS-hAPJ[6]
In Vivo Efficacy of this compound

Animal model studies have corroborated the in vitro findings, highlighting the therapeutic potential of this compound.

Animal ModelDosingKey OutcomeReference
Rat Myocardial Infarction100 mg/kg; p.o.Sustained improvement in systolic function; decreased end-diastolic and end-systolic volumes.[1]
Anesthetized, Tachypaced Canine Heart Failure0.035-9 mg/kg; i.v.Improved cardiovascular function.[1][3]

Definitive Validation with siRNA Knockdown of APJ

To definitively attribute the observed effects of this compound to its action on the APJ receptor, a loss-of-function experiment using small interfering RNA (siRNA) is the recommended approach. By specifically silencing the expression of the APJ receptor, it is possible to determine if the cellular responses to this compound are consequently abolished.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for validating this compound's mechanism of action using siRNA.

G cluster_0 Cell Culture & Transfection cluster_1 This compound Treatment & Analysis cluster_2 Expected Outcomes HUVEC Culture HUVEC cells Transfection Transfect with APJ siRNA or scrambled control siRNA HUVEC->Transfection Treatment Treat cells with this compound or vehicle control Transfection->Treatment Harvest Harvest cells for analysis Treatment->Harvest Analysis Analyze for APJ expression (qPCR/Western Blot) and downstream signaling (pERK/pAKT) Harvest->Analysis Outcome1 APJ siRNA group shows reduced APJ expression Analysis->Outcome1 Outcome2 This compound-induced pERK/pAKT is attenuated in APJ siRNA group Outcome1->Outcome2 Outcome3 No effect in scrambled siRNA control group

Experimental workflow for siRNA validation.
Detailed Experimental Protocol: siRNA Knockdown in HUVECs

This protocol is adapted for human umbilical vein endothelial cells (HUVECs), a cell line in which this compound has been shown to induce ERK phosphorylation.[2]

Materials:

  • HUVEC cells

  • Endothelial Cell Growth Medium (EGM-2)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting APJ (validated sequences)

  • Scrambled negative control siRNA

  • This compound

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed HUVECs in a 24-well plate at a density of 35,000 cells per well in 500 µL of EGM-2 without antibiotics, aiming for 30-50% confluency at the time of transfection.[7]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10 nM of either APJ-targeting siRNA or scrambled control siRNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add 100 µL of the siRNA-lipid complex to each well containing HUVECs. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • This compound Treatment: After the initial incubation, replace the medium with fresh EGM-2 and treat the cells with the desired concentration of this compound or a vehicle control for the appropriate duration to observe downstream signaling (e.g., 15-30 minutes for phosphorylation events).

  • Analysis:

    • Knockdown Verification: Harvest a subset of cells to confirm the knockdown of APJ mRNA and protein levels using qPCR and Western blotting, respectively.

    • Signaling Pathway Analysis: Lyse the remaining cells and perform Western blotting to detect the levels of phosphorylated ERK and AKT.

Expected Results:

  • Successful Knockdown: A significant reduction in APJ mRNA and protein levels in cells transfected with APJ-targeting siRNA compared to the scrambled control.

  • On-Target Effect Confirmation: A significant attenuation or complete abolition of this compound-induced ERK and AKT phosphorylation in APJ knockdown cells compared to cells treated with scrambled siRNA.

APJ Receptor Signaling Pathway

Activation of the APJ receptor by agonists like this compound triggers a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.

G cluster_0 APJ Receptor Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses AM8123 This compound APJ APJ Receptor AM8123->APJ G_protein Gαi / Gαq APJ->G_protein beta_arrestin β-Arrestin APJ->beta_arrestin AC Adenylyl Cyclase (AC) G_protein->AC PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC ERK ERK beta_arrestin->ERK cAMP cAMP AC->cAMP AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration PKC PKC PLC->PKC PKC->ERK Vasodilation Vasodilation PKC->Vasodilation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

APJ receptor signaling pathways.

Alternative Validation Methods

While siRNA knockdown is a highly specific and effective method, other techniques can also be employed to validate the on-target effects of GPCR agonists.

MethodPrincipleAdvantagesDisadvantages
Pharmacological Antagonism A selective antagonist for the APJ receptor is used to block the effects of this compound.Relatively simple to perform if a specific antagonist is available.The availability of a highly selective and potent APJ antagonist is limited.
Receptor Binding Assays Competitive binding assays with a radiolabeled ligand for the APJ receptor are performed to demonstrate that this compound displaces the known ligand.Directly demonstrates interaction with the receptor.Does not provide information on functional agonism.
CRISPR-Cas9 Gene Editing The gene encoding the APJ receptor is permanently knocked out in a cell line.Provides a complete and permanent loss of function.Technically more complex and time-consuming to generate knockout cell lines.
Receptor Expression Systems The effects of this compound are compared in cells with and without recombinant expression of the APJ receptor.Clearly demonstrates the necessity of the receptor for the observed effect.Overexpression systems may not fully recapitulate physiological signaling.

Conclusion

The preclinical data strongly support the role of this compound as a potent and effective APJ receptor agonist. However, for unequivocal validation, an siRNA-mediated knockdown of the APJ receptor is the most direct and specific method to confirm that the observed signaling and functional effects of this compound are indeed mediated through this target. The proposed experimental workflow provides a robust framework for researchers to definitively validate the on-target activity of this compound and other novel APJ agonists, thereby strengthening their therapeutic rationale for further development.

References

A Preclinical Head-to-Head: The Novel APJ Agonist AM-8123 Versus Standard Heart Failure Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new small-molecule agonist, AM-8123, shows promise in preclinical models of heart failure by engaging the apelin receptor (APJ) pathway, a novel target in cardiovascular disease. This guide provides a comparative analysis of this compound against standard-of-care treatments for heart failure, with a focus on preclinical experimental data, mechanisms of action, and relevant signaling pathways.

Heart failure (HF) remains a significant clinical challenge, necessitating the exploration of new therapeutic avenues.[1] this compound is a selective, orally active, small-molecule agonist for the apelin receptor (APJ), which is used in research for treating heart failure.[2][3] The apelin system is a key regulator of cardiovascular function, and its activation has been shown to improve cardiac function in HF patients.[1][4] However, the short half-life of the endogenous ligand, apelin, has limited its therapeutic use, driving the development of more stable small-molecule agonists like this compound.[1][5]

Current standard-of-care for heart failure with reduced ejection fraction (HFrEF) typically involves a "quadruple therapy" approach, including ACE inhibitors (or angiotensin receptor blockers like losartan), beta-blockers, mineralocorticoid receptor antagonists (MRAs), and SGLT2 inhibitors.[6][7] This comparison focuses on preclinical data for this compound, primarily from a key study in a rat model of myocardial infarction (MI), and contrasts its performance with losartan, a widely used angiotensin receptor blocker (ARB).[8]

Comparative Efficacy: this compound vs. Losartan

In a rat model of heart failure induced by myocardial infarction, chronic oral administration of this compound was compared to losartan. The study revealed that this compound demonstrated comparable efficacy to losartan in key areas of cardiac remodeling and function.[1]

Table 1: Quantitative Comparison of this compound and Losartan in a Rat MI Model

ParameterVehicle ControlThis compound (100 mg/kg, twice daily)Losartan (5 g/L in drinking water)
Myocardial Collagen Content Data not specifiedReduced to a similar extent as losartanReduced to a similar extent as this compound
Diastolic Function Data not specifiedImproved to a similar extent as losartanImproved to a similar extent as this compound
Systolic Function (Ejection Fraction) Baseline ~45%Sustained improvementData not specified for direct comparison
Left Ventricular Volumes (EDV & ESV) Data not specifiedDecreasedData not specified for direct comparison

Source: Ason B, et al. JCI Insight. 2020.[1][8]

Notably, the co-administration of this compound and losartan did not result in additive beneficial effects on cardiac function, suggesting potential overlapping mechanisms of action or pathway convergence.[1][8]

Mechanism of Action and Signaling Pathways

This compound functions by activating the APJ receptor, a G-protein-coupled receptor. This activation triggers downstream signaling cascades that are known to be cardioprotective. In vitro and in vivo experiments have confirmed that this compound stimulates key signaling pathways involved in cell survival, growth, and function.[8]

Upon binding to the APJ receptor, this compound promotes Gα protein activation and inhibits cAMP production.[2] This leads to the phosphorylation and activation of downstream kinases, primarily ERK and AKT.[8] The activation of these pathways is associated with improved cardiac function and a reduction in myocardial fibrosis.[4][8]

AM_8123_Signaling_Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_Protein Gα Protein Activation APJ->G_Protein AM8123 This compound AM8123->APJ Binds & Activates ERK ERK Phosphorylation G_Protein->ERK AKT AKT Phosphorylation G_Protein->AKT Cardio Cardioprotective Effects (Improved Function, Reduced Fibrosis) ERK->Cardio AKT->Cardio

Caption: this compound signaling cascade via the APJ receptor.

Standard heart failure therapies, such as the ARB losartan, act on the Renin-Angiotensin System (RAS). Losartan blocks the AT1 receptor, preventing the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. While the ultimate goals are similar (reducing cardiac workload and adverse remodeling), the initial pathways engaged by this compound and losartan are distinct.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound.

In Vivo Rat Myocardial Infarction (MI) Model
  • Objective: To assess the chronic effects of this compound on cardiac function and remodeling post-myocardial infarction.

  • Animal Model: Rats subjected to left anterior descending (LAD) coronary artery ligation to induce MI.

  • Group Allocation: Animals with an ejection fraction of ≤45% one week post-MI were randomized into four groups: Vehicle, this compound, Losartan, and this compound + Losartan.[8]

  • Dosing Regimen:

    • This compound: 100 mg/kg administered orally twice daily for 9 weeks.[8]

    • Losartan: 5 g/L administered in drinking water ad libitum.[8]

  • Primary Assessments:

    • Echocardiography: Performed at 4 and 8 weeks post-treatment initiation to assess cardiovascular function (e.g., ejection fraction, end-diastolic volume, end-systolic volume).[8]

    • Invasive Hemodynamics: A pressure-volume conductance catheter was used at study termination (9 weeks) to collect in vivo cardiovascular hemodynamic data.[8]

    • Histology: Myocardial collagen content was assessed from left ventricular cardiac tissue.

  • Biochemical Analysis: Western blots were performed on left ventricular tissue to measure the phosphorylation of ERK and AKT.[8]

Experimental_Workflow_Rat_MI cluster_setup Model & Grouping cluster_treatment Treatment Phase (9 Weeks) cluster_analysis Analysis A LAD Ligation in Rats (Induce MI) B Echocardiography Screening (EF ≤ 45%) A->B C Randomization: 1. Vehicle 2. This compound 3. Losartan 4. Combination B->C D Chronic Oral Dosing: - this compound (100 mg/kg) - Losartan in water C->D E Echocardiography (4 & 8 weeks) D->E F Invasive Hemodynamics (9 weeks) D->F G Tissue Collection: Western Blot (pERK, pAKT) Histology (Collagen) F->G

Caption: Workflow for the chronic rat myocardial infarction study.
In Vitro Signaling Assays

  • Objective: To determine the downstream signaling effects of this compound binding to the APJ receptor.

  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs) grown under hypoxic conditions.[8]

    • CHO cells overexpressing the human APJ receptor (hAPJ).[8]

  • Methodology:

    • Cells were treated with varying concentrations of this compound or the endogenous ligand, pyr-apelin-13.

    • Western blotting was used to detect the dose-dependent phosphorylation of ERK and AKT.[8]

  • Key Findings: this compound was found to be a more potent mediator of both ERK and AKT phosphorylation compared to pyr-apelin-13.[8]

Summary and Future Directions

The preclinical data available for this compound suggests that it is a promising therapeutic candidate for heart failure. Its mechanism of action, centered on the activation of the cardioprotective APJ signaling pathway, is distinct from the RAS blockade of standard therapies like losartan. In a head-to-head comparison in a rat MI model, this compound demonstrated comparable efficacy in improving diastolic function and reducing myocardial fibrosis.[1]

The lack of an additive effect when combined with losartan warrants further investigation into the potential interplay between the apelin and angiotensin systems.[8] As a novel agent, the primary advantage of this compound may lie in its potential to offer an alternative or complementary therapeutic strategy, particularly for patients who do not respond optimally to or cannot tolerate standard RAS inhibitors. Further clinical trials are necessary to establish the safety and efficacy of this compound in human patients with heart failure.

References

Cross-Validation of AM-8123: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of the apelin receptor agonist AM-8123 and its alternatives, providing researchers and drug development professionals with a comprehensive guide to its performance and mechanisms of action across different species.

This compound is a selective, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor that plays a crucial role in cardiovascular regulation. Investigated primarily for the treatment of heart failure, this compound has been the subject of several preclinical studies to evaluate its efficacy, pharmacokinetics, and mechanism of action. This guide provides a comparative analysis of this compound with other notable APJ agonists, AMG 986 and BMS-986224, summarizing key findings in various animal models to aid in the ongoing research and development of novel heart failure therapies.

In Vitro Functional Comparison

The in vitro activity of this compound and its counterparts has been assessed through various functional assays, primarily focusing on their ability to modulate downstream signaling pathways of the APJ receptor.

Table 1: In Vitro Potency of APJ Agonists

CompoundAssaySpeciesEC50 (log)Reference
This compound cAMP InhibitionHuman-9.44 ± 0.04[1]
GTPγS BindingHuman-8.95 ± 0.05
β-arrestin RecruitmentHuman-9.45 ± 0.08[1]
AMG 986 cAMP InhibitionHuman-9.64 ± 0.03[1]
GTPγS BindingHuman-9.54 ± 0.03
β-arrestin RecruitmentHuman-9.61 ± 0.13[1]
BMS-986224 cAMP InhibitionHuman-10.7 (pEC50)[2][3]
Receptor Binding (Kd)Human0.3 nM[2][3]
pyr-apelin-13 (endogenous ligand) cAMP InhibitionHuman-9.93 ± 0.03[1]
GTPγS BindingHuman-8.10 ± 0.05
β-arrestin RecruitmentHuman-8.96 ± 0.03[1]

Cross-Species Pharmacokinetic Profile

Pharmacokinetic studies in rats and dogs have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and AMG 986. These studies have demonstrated their improved oral bioavailability compared to the endogenous peptide ligand, apelin.

Table 2: Pharmacokinetic Parameters of this compound and AMG 986 in Rats and Dogs

ParameterThis compoundAMG 986SpeciesReference
Volume of Distribution (Vss) (L/kg) 0.810.6Rat
0.330.94Dog
Clearance (mL/min/kg) ModerateModerateRat
LowLowDog
Terminal Half-life (hours) 3.22.2Rat
2.394.2Dog
Oral Bioavailability (%) Appreciably greater than pyr-apelin-13Appreciably greater than pyr-apelin-13Rat & Dog

Pharmacokinetic data for BMS-986224 in rats indicates that subcutaneous infusion at doses of 0.192 mg/kg and 3 mg/kg resulted in steady-state plasma concentrations of 102 and 2686 nmol/L, respectively.[2][4]

In Vivo Efficacy in Disease Models

The therapeutic potential of this compound has been evaluated in established animal models of heart failure, providing insights into its effects on cardiovascular function.

Rat Myocardial Infarction (MI) Model

In a rat model of myocardial infarction, chronic oral administration of this compound demonstrated significant improvements in cardiac function. Treatment with this compound led to a sustained increase in ejection fraction and a reduction in myocardial collagen content, indicative of attenuated cardiac remodeling.[5] These beneficial effects were comparable to those observed with the angiotensin receptor blocker losartan.

Canine Tachypaced Heart Failure Model

In a canine model of tachypacing-induced heart failure, acute intravenous infusion of this compound resulted in improved cardiovascular function in anesthetized dogs. However, these effects were not observed in conscious animals, suggesting a potential influence of anesthesia on the drug's activity.

Signaling Pathway and Mechanism of Action

This compound, along with AMG 986 and BMS-986224, exerts its effects by activating the APJ receptor, which triggers a cascade of intracellular signaling events. A key mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the promotion of Gα protein activation. Furthermore, these agonists have been shown to induce the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and growth pathways.[6]

APJ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound APJ APJ Receptor This compound->APJ AMG 986 AMG 986 AMG 986->APJ BMS-986224 BMS-986224 BMS-986224->APJ G_protein Gαi/Gq APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation AKT p-AKT G_protein->AKT cAMP cAMP AC->cAMP Conversion of ATP IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 ERK p-ERK Cell Survival Cell Survival ERK->Cell Survival Cell Growth Cell Growth ERK->Cell Growth Anti-apoptosis Anti-apoptosis AKT->Anti-apoptosis Cell Proliferation Cell Proliferation AKT->Cell Proliferation beta_arrestin->ERK

APJ Receptor Signaling Pathway

Experimental Protocols

In Vitro Functional Assays
  • cAMP Inhibition Assay: Human APJ-overexpressing cells were stimulated with forskolin to induce cAMP production. The ability of test compounds to inhibit this forskolin-stimulated cAMP production was measured, and EC50 values were determined.[1]

  • GTPγS Binding Assay: Membranes from cells overexpressing the human APJ receptor were incubated with GDP and [35S]GTPγS in the presence of varying concentrations of the test compounds. The amount of [35S]GTPγS bound to the membranes was quantified to determine the extent of G protein activation.

  • β-arrestin Recruitment Assay: A PathHunter β-arrestin recruitment assay was used to measure the interaction between the APJ receptor and β-arrestin upon agonist stimulation. The potency of the compounds to induce this interaction was quantified.[1]

In Vivo Animal Models
  • Rat Myocardial Infarction Model: Myocardial infarction was induced in rats by permanent ligation of the left anterior descending (LAD) coronary artery.[7][8][9][10] Following a recovery period, animals were treated with the test compounds or vehicle. Cardiac function was assessed using echocardiography at baseline and various time points post-treatment. Histological analysis of the heart tissue was performed at the end of the study to evaluate cardiac fibrosis and remodeling.

  • Canine Tachypaced Heart Failure Model: Heart failure was induced in beagle dogs by rapid ventricular pacing.[11][12][13] Hemodynamic parameters were continuously monitored using telemetry devices. The acute effects of intravenous drug administration on cardiovascular function were evaluated in both anesthetized and conscious states.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies cAMP cAMP Inhibition Assay GTPgS GTPγS Binding Assay Rat_PK Rat Pharmacokinetics cAMP->Rat_PK Lead Optimization beta_arrestin_assay β-arrestin Recruitment Assay GTPgS->Rat_PK Lead Optimization beta_arrestin_assay->Rat_PK Lead Optimization Rat_MI Rat Myocardial Infarction Model Dog_HF Canine Heart Failure Model Rat_MI->Dog_HF Dog_PK Dog Pharmacokinetics Rat_PK->Dog_PK Dog_PK->Rat_MI Efficacy Testing start Compound Synthesis (this compound, AMG 986, BMS-986224) start->cAMP Functional Characterization start->GTPgS Functional Characterization start->beta_arrestin_assay Functional Characterization

Preclinical Evaluation Workflow

Conclusion

The collective findings from in vitro and in vivo studies demonstrate that this compound is a potent and orally bioavailable APJ agonist with the potential to improve cardiac function in the setting of heart failure. Comparative data with AMG 986 and BMS-986224 suggest that while all three compounds effectively activate the APJ receptor, there may be subtle differences in their potency and pharmacokinetic profiles. The cross-species validation of this compound's efficacy in both rodent and canine models provides a strong rationale for its continued investigation as a novel therapeutic agent for heart failure. Further studies are warranted to fully elucidate the long-term safety and efficacy of these compounds and to determine their potential for clinical translation.

References

A Comparative Analysis of AM-8123 and Other APJ Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the novel APJ agonist AM-8123 with other alternatives, supported by experimental data. The apelin receptor (APJ) is a promising therapeutic target for cardiovascular diseases, and a comprehensive understanding of the available agonists is crucial for advancing research and development in this field.

This guide presents a comparative analysis of this compound, a potent and orally active small-molecule APJ agonist, alongside other notable APJ agonists, including small molecules like AMG 986 and BMS-986224, and the endogenous peptide ligand, pyr-apelin-13.[1][2] The comparison focuses on key performance parameters such as binding affinity, potency in functional assays, and downstream signaling effects. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of these findings.

In Vitro Comparative Data

The following tables summarize the quantitative data for this compound and other APJ agonists in key in vitro functional assays. These assays are critical for characterizing the pharmacological profile of these compounds.

G-protein Signaling: cAMP Inhibition and GTPγS Binding

APJ activation by agonists typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, a process mediated by the Gαi subunit of the G-protein.[1] The GTPγS binding assay measures the activation of G-proteins by the receptor.

CompoundcAMP Inhibition (log EC50, M)GTPγS Binding (log EC50, M)
This compound -9.44 ± 0.04[1]-8.95 ± 0.05[1]
AMG 986 -9.64 ± 0.03[1]-9.54 ± 0.03[1]
pyr-apelin-13 -9.93 ± 0.03[1]-8.10 ± 0.05[1]
BMS-986224 -10.7 (EC50 = 0.02 nM)[3]Not Reported

Table 1: Comparative potency of APJ agonists in G-protein signaling assays. Data is presented as the negative logarithm of the half-maximal effective concentration (log EC50) ± standard error of the mean (SEM) or as EC50 in nM. A lower EC50 value indicates higher potency.

β-Arrestin Recruitment and Receptor Internalization

Upon agonist binding, APJ can also signal through a G-protein-independent pathway by recruiting β-arrestin.[1] This recruitment can lead to receptor internalization and desensitization, as well as initiate distinct downstream signaling cascades.

Compoundβ-Arrestin Recruitment (log EC50, M)Receptor Internalization (log EC50, M)
This compound -9.45 ± 0.08[1]-9.4 ± 0.03[1]
AMG 986 -9.61 ± 0.13[1]-9.59 ± 0.03[1]
pyr-apelin-13 -8.96 ± 0.03[1]-7.80 ± 0.04[1]
BMS-986224 Fully stimulates[3]Fully stimulates[3]

Table 2: Comparative potency of APJ agonists in β-arrestin recruitment and receptor internalization assays. Data is presented as the negative logarithm of the half-maximal effective concentration (log EC50) ± SEM. A lower EC50 value indicates higher potency.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is often expressed as the dissociation constant (Kd).

CompoundBinding Affinity (Kd, nM)
This compound Low nanomolar affinity[1]
BMS-986224 0.3[2]

Table 3: Binding affinity of APJ agonists. A lower Kd value indicates higher binding affinity.

APJ Receptor Signaling Pathways

Activation of the APJ receptor by agonists like this compound triggers multiple downstream signaling pathways that are crucial for its physiological effects. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

APJ_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Agonist This compound / Other Agonists APJ APJ Receptor Agonist->APJ Binds to G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 beta_arrestin->ERK Activates cAMP ↓ cAMP AC->cAMP Cardioprotection Cardioprotection cAMP->Cardioprotection AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Cardioprotection Angiogenesis Angiogenesis ERK->Angiogenesis NO ↑ Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: APJ Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

cAMP Inhibition Assay

This assay measures the ability of an APJ agonist to inhibit the forskolin-stimulated production of cAMP in cells expressing the APJ receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human APJ receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin solution.

  • Test compounds (this compound and other agonists).

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

Protocol:

  • Cell Culture: Culture the APJ-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well plates at a density of 2,500-5,000 cells per well.[4] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Add the diluted test compounds to the wells. c. Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM.[4] d. Incubate the plate at room temperature for 30 minutes.[4]

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF) and calculate the percent inhibition of forskolin-stimulated cAMP production. Determine the EC50 values by fitting the data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, often using enzyme fragment complementation technology.

Materials:

  • U2OS or CHO-K1 cells engineered to co-express the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (e.g., PathHunter® cells).[1]

  • Cell culture medium.

  • Assay buffer.

  • Test compounds.

  • Detection reagents (e.g., PathHunter® detection reagents).

Protocol:

  • Cell Plating: Seed the engineered cells into 384-well plates and incubate for 24-48 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents and incubate at room temperature for 60 minutes.

  • Data Analysis: Measure the chemiluminescent signal. The signal is proportional to the extent of β-arrestin recruitment. Calculate EC50 values from the dose-response curves.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_bArrestin β-Arrestin Recruitment Assay cluster_ERK ERK Phosphorylation Assay cAMP_1 Plate APJ-expressing cells cAMP_2 Add test compounds cAMP_1->cAMP_2 cAMP_3 Stimulate with Forskolin cAMP_2->cAMP_3 cAMP_4 Incubate (30 min) cAMP_3->cAMP_4 cAMP_5 Add detection reagents & Read cAMP_4->cAMP_5 bA_1 Plate engineered cells bA_2 Add test compounds bA_1->bA_2 bA_3 Incubate (90 min) bA_2->bA_3 bA_4 Add detection reagents & Read bA_3->bA_4 ERK_1 Serum-starve cells ERK_2 Stimulate with agonist ERK_1->ERK_2 ERK_3 Lyse cells ERK_2->ERK_3 ERK_4 Western Blot for p-ERK/Total ERK ERK_3->ERK_4

Caption: Experimental Workflows.

ERK Phosphorylation Assay

This assay determines the ability of an APJ agonist to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • HEK-293 or other suitable cells expressing the APJ receptor.

  • Serum-free cell culture medium.

  • Test compounds.

  • Lysis buffer.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency and then serum-starve them for 12-16 hours.

  • Agonist Stimulation: Treat the cells with different concentrations of the test compounds for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate with the primary antibody against p-ERK. c. After washing, incubate with the HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.

In Vivo Studies

In preclinical animal models of heart failure, this compound has demonstrated beneficial effects on cardiovascular function. For instance, in a rat model of myocardial infarction, chronic oral administration of this compound was shown to improve cardiac function.[1] Similarly, BMS-986224 has been shown to increase stroke volume and cardiac output in a renal hypertensive rat model of cardiac hypertrophy.[2] These in vivo studies highlight the therapeutic potential of small-molecule APJ agonists.

Conclusion

This compound emerges as a potent APJ agonist with a balanced signaling profile, demonstrating comparable or greater potency than the endogenous ligand pyr-apelin-13 in several key functional assays.[1] The availability of orally bioactive small-molecule agonists like this compound, AMG 986, and BMS-986224 represents a significant advancement over peptide-based agonists, which are limited by their short half-life and requirement for intravenous administration.[5] This comparative guide provides a valuable resource for researchers to select the most appropriate APJ agonist for their studies and to facilitate the development of novel therapeutics for cardiovascular diseases. The detailed experimental protocols offer a foundation for the consistent and reproducible evaluation of these and other emerging APJ agonists.

References

Head-to-Head Comparison: AM-8123 vs. Losartan in a Preclinical Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental apelin receptor (APJ) agonist, AM-8123, and the established angiotensin II type 1 receptor (AT1R) antagonist, losartan. The data presented here is primarily derived from a head-to-head study in a rat model of myocardial infarction (MI), offering insights into their respective mechanisms and potential therapeutic effects on cardiac function.

I. Overview and Mechanism of Action

This compound is a small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor.[1] The apelin system is known to counteract the renin-angiotensin system (RAS) and is involved in cardiovascular homeostasis.[2] Activation of APJ by agonists like this compound is being investigated as a therapeutic strategy for heart failure.[1]

Losartan is a widely prescribed antihypertensive drug that acts as a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[2] By blocking the effects of angiotensin II, a potent vasoconstrictor, losartan leads to vasodilation and a reduction in blood pressure.[2]

II. Quantitative Data Comparison

The following tables summarize the key quantitative findings from the preclinical head-to-head study of this compound and losartan in a rat model of myocardial infarction.

Cardiac Function ParameterVehicleThis compoundLosartanThis compound + Losartan
Ejection Fraction (%) 33.1 ± 1.841.5 ± 2.442.1 ± 2.142.5 ± 2.6
End-Systolic Volume (μL) 231 ± 18185 ± 17179 ± 15179 ± 19*
End-Diastolic Volume (μL) 344 ± 20313 ± 18308 ± 16311 ± 22
Heart Rate (bpm) 358 ± 10354 ± 8351 ± 9349 ± 11
Mean Arterial Pressure (mmHg) 102 ± 498 ± 595 ± 493 ± 5
Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle. (Data extracted from Ason et al., JCI Insight, 2020)
Histological ParameterVehicleThis compoundLosartanThis compound + Losartan
Collagen Content (%) 15.2 ± 1.111.8 ± 0.911.5 ± 0.811.2 ± 1.0*
Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle. (Data extracted from Ason et al., JCI Insight, 2020)

III. Experimental Protocols

A. Animal Model and Myocardial Infarction Induction

A rat model of myocardial infarction was established by permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the pathophysiology of acute myocardial infarction in humans, leading to cardiac remodeling and dysfunction over time.

B. Drug Administration
  • This compound: Administered orally twice daily at a dose of 100 mg/kg.

  • Losartan: Administered in the drinking water to achieve a target dose of approximately 15-20 mg/kg/day.

  • Treatment Duration: 8 weeks, commencing one week post-MI.

C. Echocardiography

Transthoracic echocardiography was performed at baseline and at 4 and 8 weeks post-treatment to assess cardiac function. Standard M-mode and two-dimensional imaging were used to measure left ventricular (LV) dimensions, from which ejection fraction (EF), end-systolic volume (ESV), and end-diastolic volume (EDV) were calculated.

D. Hemodynamic Assessment

Invasive hemodynamic measurements were taken at the end of the study. A pressure-volume catheter was inserted into the left ventricle to record pressure and volume loops, providing data on systolic and diastolic function, including mean arterial pressure.

E. Histological Analysis

Following the functional assessments, hearts were excised, and histological analysis was performed to quantify the extent of myocardial fibrosis. Collagen content was determined using picrosirius red staining.

IV. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by this compound and inhibited by losartan.

AM8123_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound APJ APJ Receptor This compound->APJ G_protein Gαi/Gαq APJ->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation & Cardioprotection NO->Vasodilation

Figure 1. this compound signaling pathway.

Losartan_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Losartan Losartan Losartan->AT1R Inhibits G_protein Gαq/11 AT1R->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Effects Vasoconstriction, Inflammation, Fibrosis Ca_PKC->Cellular_Effects

Figure 2. Losartan mechanism of action.

B. Experimental Workflow

The following diagram outlines the workflow of the head-to-head in vivo study.

Experimental_Workflow cluster_setup Study Setup cluster_assessment Assessment MI_Induction Myocardial Infarction Induction (LAD Ligation) in Rats Randomization Randomization into Treatment Groups (1 week post-MI) MI_Induction->Randomization Vehicle Vehicle Randomization->Vehicle AM8123 This compound Randomization->AM8123 Losartan Losartan Randomization->Losartan Combination This compound + Losartan Randomization->Combination Echo_4wk Echocardiography (4 weeks) Echo_8wk Echocardiography (8 weeks) Hemodynamics Invasive Hemodynamics (end of study) Histology Histology (end of study)

Figure 3. In vivo study workflow.

V. Summary and Conclusion

In this preclinical head-to-head comparison, both the APJ agonist this compound and the AT1R antagonist losartan demonstrated comparable efficacy in improving cardiac function and reducing fibrosis in a rat model of myocardial infarction. Both treatments led to significant improvements in ejection fraction and reductions in end-systolic volume and myocardial collagen content compared to the vehicle-treated group. Notably, the combination of this compound and losartan did not show an additive beneficial effect on the measured parameters, suggesting potential overlapping downstream mechanisms of action in this disease model. These findings highlight the therapeutic potential of APJ agonism as a novel approach for the treatment of heart failure, with an efficacy profile similar to a clinically established standard of care in this preclinical setting. Further research is warranted to explore the full therapeutic utility of this compound and its potential role in cardiovascular disease management.

References

A Comparative Guide to the Specificity of AM-8123 for the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AM-8123, a small-molecule agonist of the apelin receptor (APJ), with other known modulators. The apelin receptor, a Class A G-protein coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela (ELA), are critical regulators of cardiovascular homeostasis and present a promising therapeutic target for conditions such as heart failure.[1][2][3] this compound has been developed as a long-acting, orally bioavailable alternative to the native peptide ligands, which have short half-lives.[4][5] This document outlines the specificity of this compound through quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development decisions.

Quantitative Comparison of Apelin Receptor Modulators

The following table summarizes the binding affinity and functional potency of this compound in comparison to the endogenous ligand [Pyr1]-Apelin-13 and other synthetic agonists. The data is compiled from various in vitro assays designed to probe different aspects of receptor activation.

CompoundAssay TypeParameterValueSpeciesReference
This compound Binding Affinity Kd Low nanomolarHuman[5][6]
Gαi Signaling (cAMP Inhibition)pEC50 9.44Human[7]
G-Protein Activation (GTPγS)pEC50 8.95Human[7]
β-Arrestin Recruitment log EC50 -9.45Human[6][8]
Receptor Internalization log EC50 -9.4Human[6][8]
ERK Phosphorylation log EC50 -9.30Human[6]
AKT Phosphorylation log EC50 -8.98Human[6]
AMG 986 Gαi Signaling (cAMP Inhibition)log EC50 -9.64Human[8]
G-Protein Activation (GTPγS)log EC50 -9.54Human[8]
β-Arrestin Recruitment log EC50 -9.61Human[6][8]
Receptor Internalization log EC50 -9.59Human[6][8]
[Pyr1]-Apelin-13 Gαi Signaling (cAMP Inhibition)log EC50 -9.93Human[8]
G-Protein Activation (GTPγS)log EC50 -8.10Human[8]
β-Arrestin Recruitment log EC50 -8.96Human[6][8]
Receptor Internalization log EC50 -7.80Human[6][8]
ERK Phosphorylation log EC50 -8.06Human[6]
AKT Phosphorylation log EC50 -7.67Human[6]
BMS-986224 Binding Affinity Kd 0.3 nMHuman[4]
CMF-019 Binding Affinity pKi 8.58Human[9][10]
Azelaprag Functional Potency EC50 0.32 nMHuman[9][10]

Analysis: The data indicates that this compound is a potent, full agonist of the apelin receptor.[6] Its potency in G-protein signaling assays (cAMP and GTPγS) and β-arrestin recruitment assays is comparable to, and in some cases greater than, the endogenous ligand [Pyr1]-Apelin-13.[6][8] Notably, this compound and the related compound AMG 986 are described as balanced or unbiased agonists, demonstrating similar potency for both G-protein-dependent and β-arrestin-dependent signaling pathways, much like the native apelin peptides.[4][6] This is in contrast to some ligands that may show bias toward one pathway over the other, such as Elabela-32, which exhibits a strong bias for the β-arrestin pathway.[11]

Key Experimental Protocols

The assessment of this compound's specificity relies on a suite of well-established GPCR pharmacology assays. Detailed below are the methodologies for these key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for its receptor.

  • Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the apelin receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells overexpressing the human apelin receptor (e.g., HEK293 or CHO cells).

    • Competitive Binding: A constant concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-Apelin-13) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The data are fitted to a one-site competitive binding model to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]

cAMP Functional Assay

This assay measures the functional consequence of Gαi protein coupling, which for the apelin receptor results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting cAMP production.

  • Methodology:

    • Cell Culture: APJ-expressing cells are cultured and seeded in assay plates.

    • Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to elevate basal cAMP levels.

    • Agonist Treatment: Cells are then treated with varying concentrations of this compound.

    • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Dose-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50.[7][8]

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation.

  • Objective: To quantify the ability of this compound to stimulate G-protein activation at the apelin receptor.

  • Methodology:

    • Membrane Preparation: As with the binding assay, membranes from APJ-expressing cells are used.

    • Assay Reaction: Membranes are incubated with varying concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • G-Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separation and Quantification: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then quantified.

    • Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[6][13]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization, internalization, and G-protein-independent signaling.

  • Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to the apelin receptor.

  • Methodology:

    • Assay System: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells are engineered to express the apelin receptor fused to one fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

    • Agonist Stimulation: Treatment of these cells with an agonist like this compound brings the receptor and β-arrestin into close proximity.

    • Signal Generation: The enzyme fragments complement, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

    • Detection: The luminescent signal is measured using a plate reader.

    • Data Analysis: Dose-response curves are constructed to calculate the EC50 of β-arrestin recruitment.[6][8]

Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways of the apelin receptor, a typical workflow for assessing ligand specificity, and a comparative overview of apelin receptor agonists.

Apelin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Dependent cluster_barrestin β-Arrestin Dependent APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai activates BArr β-Arrestin APJ->BArr recruits AC Adenylyl Cyclase Gai->AC inhibits PI3K PI3K Gai->PI3K ERK12_G ERK1/2 (Early Phase) Gai->ERK12_G cAMP ↓ cAMP AC->cAMP AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS NO ↑ NO eNOS->NO Internalization Receptor Internalization BArr->Internalization ERK12_B ERK1/2 (Late Phase) BArr->ERK12_B Ligand This compound Apelin Ligand->APJ binds

Caption: Apelin receptor (APJ) signaling pathways.

Experimental_Workflow cluster_screening Primary Screening & Selectivity cluster_characterization In Vitro Characterization cluster_validation Functional Validation HTS High-Throughput Screen (e.g., cAMP Assay) Selectivity Counter-Screening (e.g., AT1 Receptor) HTS->Selectivity Triage Hits Binding Binding Affinity (Radioligand Assay) Selectivity->Binding G_Protein G-Protein Assays (cAMP, GTPγS) Binding->G_Protein Arrestin β-Arrestin Assay (e.g., PathHunter) G_Protein->Arrestin Assess Bias Downstream Downstream Signaling (pERK, pAKT) Arrestin->Downstream Internalization Receptor Internalization Downstream->Internalization InVivo In Vivo Models (e.g., Heart Failure) Internalization->InVivo

Caption: Workflow for assessing apelin receptor agonist specificity.

Agonist_Comparison cluster_types cluster_sm APJ {Apelin Receptor (APJ) Agonists} Endogenous Endogenous Peptides [Pyr1]-Apelin-13 Elabela APJ->Endogenous Synthetic Synthetic Agonists Small Molecules Peptidomimetics APJ->Synthetic AM8123 This compound Potent, Orally Active Balanced Agonist Others AMG 986 BMS-986224 CMF-019 Similar profiles Potent, Selective

Caption: Comparison of apelin receptor agonist classes.

References

Safety Operating Guide

Navigating the Disposal of AM-8123: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AM-8123, a potent and orally active APJ agonist, are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of this compound, aligning with standard laboratory practices for hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates its treatment as hazardous chemical waste.

Core Principles of this compound Disposal

The disposal of this compound should adhere to the foundational principles of laboratory chemical waste management, which prioritize safety, environmental responsibility, and regulatory compliance. All laboratory personnel must treat this compound as a hazardous waste from the point of generation to its final disposal.[1][2]

Key operational guidelines include:

  • Do not dispose of this compound down the sink or in regular trash. [3][4][5]

  • Evaporation is not an acceptable method of disposal.[1][3]

  • All waste containers must be clearly labeled and kept closed except when adding waste.[2][4][5]

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[4][6][7]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative information regarding this compound.

PropertyValueReference
Molecular Weight 567.66 g/mol --INVALID-LINK--[8]
Appearance White to off-white solid--INVALID-LINK--[9]
Storage (Powder) -20°C for 3 years--INVALID-LINK--[9]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month--INVALID-LINK--[8]
CAS Number 2049973-02-4--INVALID-LINK--[10]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound in various forms.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired lyophilized this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers and the first rinse of these containers, must be collected as liquid hazardous waste.[4]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as pharmaceutical waste.[11]

2. Waste Collection and Storage:

  • Use appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic is often preferred over glass.[2][5]

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[5]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][6]

  • Ensure secondary containment for all liquid waste to prevent spills.[4][7]

3. Chemical Inactivation (for Liquid Waste):

  • For liquid waste containing this compound, chemical inactivation can be considered to degrade the active molecule before disposal. This should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines. A common method for small molecule agonists involves hydrolysis.

  • Hydrolysis with Sodium Hydroxide (NaOH): Add a concentrated solution of NaOH to the this compound solution to significantly raise the pH, which will catalyze the hydrolysis of the molecule.[11] The specific concentration and contact time may vary, so consultation with your EHS office is crucial.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2]

  • Do not attempt to transport hazardous waste outside of the laboratory.

Experimental Protocol Context: this compound Signaling

This compound is an agonist of the apelin receptor (APJ), which is involved in cardiovascular function. Its activation initiates downstream signaling pathways, such as the ERK and AKT pathways. The diagram below illustrates the simplified signaling pathway of this compound.

AM8123_Signaling_Pathway This compound Signaling Pathway AM8123 This compound APJ APJ Receptor AM8123->APJ Binds to G_Protein Gα Protein Activation APJ->G_Protein Beta_Arrestin β-Arrestin Recruitment APJ->Beta_Arrestin ERK_Pathway ERK Phosphorylation G_Protein->ERK_Pathway AKT_Pathway AKT Phosphorylation G_Protein->AKT_Pathway Cardiovascular_Effects Cardiovascular Effects ERK_Pathway->Cardiovascular_Effects AKT_Pathway->Cardiovascular_Effects

Caption: Simplified signaling cascade initiated by this compound binding to the APJ receptor.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

AM8123_Disposal_Workflow This compound Disposal Workflow Start Generation of This compound Waste Identify_Waste Identify Waste Type Start->Identify_Waste Solid_Waste Solid Waste (Powder, Contaminated PPE) Identify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Identify_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Identify_Waste->Sharps_Waste Sharps Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Leak-Proof Container Liquid_Waste->Collect_Liquid Collect_Sharps Dispose in Sharps Container Sharps_Waste->Collect_Sharps Store_SAA Store in Designated Satellite Accumulation Area Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Collect_Sharps->Store_SAA Contact_EHS Contact EHS for Waste Pickup Store_SAA->Contact_EHS

Caption: Decision workflow for the segregation and disposal of different forms of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Essential Safety and Handling of AM-8123: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive operational plan for the safe handling and disposal of AM-8123, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Given that this compound is an orally active and potent APJ agonist used in cardiovascular research, it should be assumed to be biologically active in humans. The primary risks are associated with accidental ingestion, inhalation of aerosolized powder, and skin contact. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves (or other chemically resistant gloves).Prevents skin contact. The outer glove is removed immediately after handling.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Body Protection A fully buttoned laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form.Prevents inhalation of aerosolized particles. Should be used in a certified chemical fume hood.

Note: No specific glove breakthrough time or other quantitative exposure data for this compound is available. Therefore, it is crucial to change gloves immediately if contamination is suspected.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for safely handling this compound from preparation to disposal.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All work with this compound, especially handling of the solid compound, must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respiratory protection, eye protection, and finally, outer gloves.

3.2. Compound Handling and Experimentation

  • Weighing: Carefully weigh the powdered this compound in the chemical fume hood. Use a microbalance with a draft shield to minimize air currents.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Experimental Use: Keep all containers with this compound clearly labeled and sealed when not in immediate use. Conduct all experimental manipulations within the fume hood.

3.3. Post-Experiment Procedures and Decontamination

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as chemical waste. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

AM8123_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation Phase cluster_post Post-Experiment & Disposal Phase prep_area 1. Designate Work Area (Chemical Fume Hood) gather_materials 2. Gather All Materials & PPE prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh Enter Hood dissolve 5. Prepare Solution weigh->dissolve experiment 6. Conduct Experiment dissolve->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.